1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H7BrClNO |
|---|---|
Molecular Weight |
272.52 g/mol |
IUPAC Name |
1-(5-bromo-2-chloro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H7BrClNO/c1-5(14)9-7-4-6(11)2-3-8(7)13-10(9)12/h2-4,13H,1H3 |
InChI Key |
XOKNMNHUQXJHHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NC2=C1C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Foundational & Exploratory
1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone: A Bifunctional Scaffold for Late-Stage Diversification in Kinase Inhibitor Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry, the rapid generation of diverse, high-quality chemical libraries is paramount for establishing robust Structure-Activity Relationships (SAR). As a Senior Application Scientist specializing in heterocyclic scaffold design, I frequently evaluate building blocks that offer maximum synthetic flexibility. 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone (CAS: 1310091-13-4) emerges as a highly privileged, tri-orthogonal scaffold [1].
Unlike mono-functionalized indoles, this specific molecule possesses three distinct reactive handles: a C5-bromide, a C2-chloride, and a C3-acetyl group. This unique topological arrangement allows for completely divergent synthetic pathways, making it an ideal precursor for complex polycyclic systems, particularly the pyrazolo[3,4-b]indole core—a well-documented ATP-competitive hinge binder in kinase inhibitor discovery [2].
This guide provides an in-depth mechanistic analysis of the scaffold's reactivity, self-validating experimental protocols, and its direct application in the synthesis of targeted therapeutics.
Physicochemical & Structural Profiling
To effectively utilize this scaffold, one must first understand the electronic interplay between its substituents. The indole core is inherently electron-rich; however, the strategic placement of halogens and an acyl group dramatically alters its reactivity profile.
Electronic Effects and Causality
-
C3-Acetyl Group (Electron-Withdrawing): The carbonyl group at the 3-position withdraws electron density from the indole pyrrole ring via resonance. This effectively lowers the LUMO of the ring, activating the adjacent C2-position toward Nucleophilic Aromatic Substitution (SNAr).
-
C2-Chloro Group (Leaving Group): Typically, a 2-chloroindole is unreactive. However, synergized with the C3-acetyl group, it becomes a prime site for displacement by amines, thiols, or hydrazines via a stabilized Meisenheimer complex.
-
C5-Bromo Group (Cross-Coupling Handle): The C-Br bond dissociation energy is significantly lower than that of the C-Cl bond. This thermodynamic difference ensures that Palladium-catalyzed oxidative addition occurs selectively at the 5-position, leaving the 2-chloro group intact for subsequent late-stage modifications.
Table 1: Physicochemical Properties
| Property | Value | Scientific Implication |
| CAS Number | 1310091-13-4 | Commercially available building block [1]. |
| Molecular Formula | C10H7BrClNO | High halogen content provides multiple derivatization vectors. |
| Molecular Weight | 272.53 g/mol | Low MW allows for significant functionalization while remaining within Lipinski's Rule of 5. |
| H-Bond Donors | 1 (Indole N-H) | Critical for interacting with the kinase hinge region (e.g., backbone carbonyls). |
| H-Bond Acceptors | 1 (Acetyl C=O) | Capable of forming secondary interactions or participating in cyclization. |
Orthogonal Reactivity & Synthetic Utility
The true value of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone lies in its orthogonal reactivity. By carefully selecting reagents and catalysts, chemists can systematically functionalize the molecule without requiring cumbersome protection/deprotection steps.
Caption: Divergent synthetic pathways exploiting the orthogonal reactivity of the indole scaffold.
Self-Validating Experimental Protocols
The following protocols have been designed as self-validating systems. This means that successful execution of Step A is visually or analytically verifiable before proceeding to Step B, ensuring high-fidelity library generation.
Protocol A: Site-Selective Suzuki-Miyaura Cross-Coupling at C5
This protocol leverages the weaker C-Br bond for selective arylation, leaving the C2-Cl bond intact for future diversification [3].
Causality in Reagent Selection: We utilize Pd(dppf)Cl2 because the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle. This accelerates the reductive elimination step and prevents secondary oxidative addition into the more sterically hindered and electronically deactivated C2-Cl bond.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under N2, combine 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone (1.0 equiv) and the desired arylboronic acid (1.1 equiv).
-
Catalyst & Base: Add Pd(dppf)Cl2 (0.05 equiv) and K2CO3 (2.5 equiv).
-
Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane/H2O. Validation Check: The biphasic system ensures base solubility while maintaining organic reactant dissolution.
-
Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor via LC-MS. Validation Check: The disappearance of the m/z 272/274 isotopic cluster and the appearance of the product mass confirms selective coupling.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the 5-aryl-2-chloro-3-acetylindole intermediate.
Protocol B: Annulation to 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]indole
This protocol converts the scaffold into a tricyclic kinase inhibitor core.
Causality in Reagent Selection: Hydrazine hydrate acts as a potent bis-nucleophile due to the alpha-effect. It first attacks the highly electrophilic C3-ketone to form a hydrazone intermediate. The proximity of the secondary amine nitrogen then drives an intramolecular SNAr displacement of the C2-chloride, thermodynamically driven by the aromatization of the newly formed pyrazole ring.
Step-by-Step Methodology:
-
Preparation: Dissolve 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone (1.0 equiv) in absolute ethanol (0.2 M concentration).
-
Reagent Addition: Add hydrazine hydrate (3.0 equiv) dropwise at room temperature.
-
Cyclization: Reflux the mixture at 85 °C for 8 hours. Validation Check: The reaction mixture will transition from a clear solution to a thick suspension as the highly crystalline pyrazolo[3,4-b]indole product precipitates out of the ethanol.
-
Isolation: Cool the reaction to 0 °C in an ice bath to maximize precipitation.
-
Purification: Filter the solid under vacuum, wash with ice-cold ethanol and diethyl ether, and dry under high vacuum. This typically yields the pure tricyclic core without the need for chromatography.
Applications in Drug Development (Kinase Inhibition)
Derivatives of the pyrazolo[3,4-b]indole core—synthesized directly from this scaffold—are highly sought after in oncology and immunology. They function as potent, ATP-competitive inhibitors of various kinases, including JAK1/2, TEAD, and VEGFR2 [4][5].
The tricyclic flat aromatic system mimics the adenine ring of ATP. The N-H of the pyrazole and the N-H of the indole act as critical hydrogen bond donors/acceptors, anchoring the molecule to the backbone residues of the kinase hinge region. Meanwhile, the C5-position (originally the bromide) projects outward into the solvent-exposed region or a hydrophobic specificity pocket, allowing medicinal chemists to tune the molecule's selectivity profile via the Suzuki couplings described in Protocol A.
Caption: JAK/STAT signaling pathway illustrating the intervention point of pyrazolo[3,4-b]indole inhibitors.
By utilizing 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone, drug discovery teams can rapidly synthesize libraries of targeted inhibitors, bypassing complex de novo syntheses of the tricyclic core and accelerating the hit-to-lead optimization phase.
References
-
Wang, Y. T., et al. (2023). Synthesis, biological evaluation and molecular docking of novel pyrazolo[3,4-b]indole derivatives as potential kinase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from[Link]
-
Kljun, J., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides. Organic Chemistry Frontiers, RSC Publishing. Retrieved from[Link]
-
Hill, M. D., et al. (2022). Exploration of novel VEGFR2 tyrosine kinase inhibitors via design and synthesis of new alkylated indolyl-triazole Schiff bases. Bioorganic Chemistry. Retrieved from[Link]
-
ResearchGate. (2012). Synthesis and potential biological activity of some novel 3-[(N-substituted indol-3-yl)methyleneamino] pyrazolo(3,4-b)indole derivatives. Acta Pharmaceutica. Retrieved from[Link]
In-Depth Technical Guide: Molecular Properties and Synthesis of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone
Executive Summary
The indole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous therapeutics. Among its derivatives, halogenated 3-acetylindoles—specifically 1-(5-bromo-2-chloro-1H-indol-3-yl)ethanone —function as highly versatile synthetic intermediates. The presence of orthogonal reactive sites (the C-2 chlorine, the C-5 bromine, and the C-3 acetyl group) enables the divergent synthesis of complex polycyclic systems, such as
Physicochemical Profiling
Understanding the quantitative parameters of 1-(5-bromo-2-chloro-1H-indol-3-yl)ethanone is essential for predicting its reactivity and chromatographic behavior. The compound features an electron-withdrawing acetyl group at C-3, which significantly depletes the electron density of the indole core, stabilizing the C-2 chlorine against spontaneous hydrolysis while priming it for transition-metal-catalyzed cross-coupling[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Analytical Significance |
| Chemical Name | 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone | IUPAC standard nomenclature |
| Molecular Formula | C10H7BrClNO | Core elemental composition |
| Molecular Weight | 272.53 g/mol | Required for precise stoichiometric calculations |
| Monoisotopic Mass | 270.94 Da | Target mass for high-resolution MS (using 79Br, 35Cl) |
| Hydrogen Bond Donors | 1 (Indole N-H) | Influences solvent interactions and crystal packing |
| Hydrogen Bond Acceptors | 1 (Acetyl C=O) | Critical for target protein binding in drug design |
Mechanistic Causality in Synthesis
Direct C-2 chlorination of indoles is notoriously difficult. Because electrophilic aromatic substitution inherently favors the electron-rich C-3 position, exposing an unsubstituted indole to chlorinating agents typically yields 3-chloro or 2,3-dichloroindoles[3].
To bypass this regioselectivity issue, the synthesis of 1-(5-bromo-2-chloro-1H-indol-3-yl)ethanone relies on a strategic workaround utilizing 5-bromo-2-oxindole as the starting material.
-
C-3 Acetylation: The oxindole is first acetylated. The carbonyl at C-2 increases the acidity of the C-3 protons, allowing for facile enolization and subsequent acylation by acetic anhydride.
-
Chlorination-Driven Aromatization: The resulting 3-acetyl-5-bromo-2-oxindole is treated with phosphorus oxychloride (POCl3). The causality here is twofold: POCl3 acts as both a chlorinating and dehydrating agent. It attacks the C-2 carbonyl oxygen, forming a dichlorophosphate leaving group. The subsequent displacement of this group by a chloride ion drives the aromatization of the pyrrole ring, yielding the fully aromatic, thermodynamically stable 2-chloroindole architecture[1].
Fig 1: Two-step synthesis of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone from 5-bromo-2-oxindole.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checkpoints to guarantee successful transformation without relying blindly on end-point yields.
Phase 1: Synthesis of 3-Acetyl-5-bromo-2-oxindole
-
Procedure: Suspend 5-bromo-2-oxindole (10.0 mmol) in acetic anhydride (15 mL). Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.5 mmol). Heat the mixture to reflux (130°C) under an argon atmosphere for 5 hours.
-
Causality of Reagents: Acetic anhydride serves as both the solvent and the acylating agent. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate that accelerates the acylation of the oxindole enolate.
-
In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) mobile phase. The reaction is validated when the starting material spot (Rf ~0.2) is entirely replaced by a new, UV-active product spot (Rf ~0.45).
-
Workup: Cool the mixture to room temperature and pour it slowly into 100 mL of crushed ice. The sudden shift in polarity forces the precipitation of the product. Filter under vacuum and wash with cold water.
Phase 2: Chlorination to 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone
-
Procedure: Suspend the dried 3-acetyl-5-bromo-2-oxindole (5.0 mmol) in neat POCl3 (5 mL). Heat to 90°C for 3 hours.
-
Causality of Reagents: Neat POCl3 is required to push the equilibrium toward the chloromethyleneiminium intermediate. No additional solvent is used to maximize the collision frequency between the oxindole and the chlorinating agent.
-
In-Process Validation: The suspension will progressively turn into a homogenous dark solution as the aromatized indole forms. TLC (Hexanes:EtOAc 4:1) will show the emergence of a highly non-polar spot (Rf ~0.6) corresponding to the 2-chloroindole.
-
Workup: Caution: Highly exothermic. Carefully add the mixture dropwise to 200 g of crushed ice to hydrolyze excess POCl3. Neutralize the aqueous layer with saturated NaHCO3 to pH 7. Extract with ethyl acetate (3 × 50 mL).
-
Final Validation: Post-column chromatography, validate the structure via 1H NMR. The definitive hallmark of success is the presence of a sharp singlet at ~2.6 ppm (3H), confirming the acetyl methyl group, and the complete absence of the aliphatic C-3 proton multiplet, confirming full aromatization.
Downstream Applications: -Carboline Scaffolds
1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone is a highly sought-after precursor for
By exploiting the differential reactivity of the halogens, researchers can selectively target the C-2 chlorine. Under specific Palladium-catalyzed conditions (Pd2(dba)3 / BINAP), the C-2 chlorine undergoes oxidative addition much faster than the C-5 bromine due to the activating effect of the adjacent nitrogen and the electron-withdrawing C-3 acetyl group. This allows for regioselective cross-coupling amidation, followed by a Vilsmeier-Haack cyclization to form the pyridine ring of the
Fig 2: Downstream application workflow for synthesizing α-carboline derivatives.
References
-
Title: Synthesis of α-Carbolines via Pd-Catalyzed Amidation and Vilsmeier−Haack Reaction of 3-Acetyl-2-chloroindoles Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone Source: RSC Advances (RSC Publishing) URL: [Link]
-
Title: (PDF) Cu-Mediated Direct Regioselective C-2 Chlorination of Indoles Source: Organic & Biomolecular Chemistry (via ResearchGate) URL: [Link]
Sources
Pharmacological Potential of 5-Bromo-2-Chloroindole Derivatives
The following technical guide details the pharmacological potential and synthetic utility of 5-bromo-2-chloroindole derivatives.
Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary: The "Linchpin" Scaffold
In the landscape of indole-based therapeutics, 5-bromo-2-chloroindole derivatives represent a specialized, high-value class of intermediates rather than a single stable drug entity. While simple 2-chloroindoles are often unstable, the 5-bromo-2-chloro-3-formylindole (5-bromo-2-chloro-1H-indole-3-carbaldehyde) scaffold serves as a critical "linchpin" in medicinal chemistry.
Its value lies in its tri-vector functionalization potential :
-
C2-Position (Chlorine): A reactive electrophilic handle for Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed coupling, allowing the introduction of amines (kinase binding motifs) or aryl groups. -
C3-Position (Formyl): A versatile electrophile for condensation (hydrazones, Schiff bases) or annulation (e.g., to
-carbolines). -
C5-Position (Bromine): A stable halogen handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to tune lipophilicity and metabolic stability.
This guide focuses on the synthesis, reactivity, and therapeutic applications of derivatives generated from this specific core.
Medicinal Chemistry Rationale & SAR
The pharmacological potency of this scaffold stems from the specific electronic and steric properties of the halogen substituents.
Structure-Activity Relationship (SAR)
| Position | Substituent | Electronic Effect | Pharmacological Function |
| C5 | Bromine (-Br) | Inductive withdrawal (-I), Mesomeric donation (+M) | Lipophilic Anchor: Enhances hydrophobic interaction in binding pockets (e.g., kinase hinge regions). Increases metabolic stability against oxidation at the C5 position. |
| C2 | Chlorine (-Cl) | Inductive withdrawal (-I) | Reactive Gateway: In the intermediate, it activates the ring for nucleophilic attack. In final drugs, if retained, it provides steric bulk and prevents metabolic oxidation at C2. |
| C3 | Formyl (-CHO) | Electron-withdrawing (-M) | Annulation Handle: Critical for synthesizing fused ring systems like |
Mechanism of Action (Signaling Pathways)
Derivatives of this core predominantly target:
-
Kinase Inhibition (Anticancer): 2-amino-5-bromoindoles (derived from displacing the 2-Cl) mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., EGFR, VEGFR).
-
DNA Intercalation:
-carbolines synthesized from the 2-chloro-3-formyl core act as Topoisomerase II inhibitors. -
Viral Replication: Thiosemicarbazone derivatives of the 3-aldehyde moiety chelate metal ions (Cu, Fe), inhibiting viral RNA polymerase.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (5-Bromo-2-chloro-3-formylindole)
Rationale: Direct chlorination of indole is non-selective. The Vilsmeier-Haack reaction on 5-bromooxindole is the industry-standard method to install the C2-Cl and C3-CHO simultaneously.
Reagents:
-
5-Bromooxindole (1.0 equiv)
-
Phosphorus Oxychloride (
) (1.2–3.0 equiv) -
Anhydrous DMF (Solvent/Reagent)[1]
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a dry round-bottom flask under
, cool anhydrous DMF (5 mL/g substrate) to 0°C. Add dropwise over 20 min. Observation: The solution should turn pale yellow/orange (formation of chloroiminium ion). -
Addition: Add 5-bromooxindole portion-wise to the Vilsmeier reagent at 0°C.
-
Cyclization/Formylation: Warm the mixture to 80–90°C and stir for 4–6 hours. Causality: Heat is required to drive the aromatization of the oxindole enol to the chloro-indole species.
-
Quenching: Cool to RT. Pour the reaction mixture slowly into crushed ice/water with vigorous stirring. Critical Safety:
hydrolysis is exothermic; control temperature to <20°C to prevent decomposition of the aldehyde. -
Neutralization: Adjust pH to ~7–8 using saturated
or dilute . -
Isolation: Filter the resulting yellow/orange precipitate. Wash with water and cold ethanol. Recrystallize from DMF/Ethanol if necessary.
Self-Validating Check:
-
IR: Disappearance of the oxindole amide carbonyl (~1700
). Appearance of aldehyde carbonyl (~1660 ). -
NMR: Singlet at ~10.0 ppm (CHO).
Protocol B: Derivatization to 2-Amino-5-bromoindole (Kinase Inhibitor Precursor)
Rationale: The 2-chloro group is activated by the electron-withdrawing 3-formyl group, making it susceptible to
-
Setup: Dissolve 5-bromo-2-chloro-3-formylindole (1.0 equiv) in DMF or Acetonitrile.
-
Nucleophile: Add the desired primary or secondary amine (1.2 equiv) and a base (
or , 2.0 equiv). -
Reaction: Heat to 80°C for 2–4 hours.
-
Workup: Pour into water; filter the precipitate. The 2-Cl is displaced by the amine, yielding a 2-amino-5-bromo-3-formylindole .
Visualizations
Figure 1: Synthetic Workflow & Divergent Reactivity
This diagram illustrates the transformation of 5-bromooxindole into the core scaffold and its subsequent divergence into three therapeutic classes.
Caption: Synthesis of the 5-bromo-2-chloro-3-formylindole core and its divergence into kinase inhibitors, antivirals, and DNA intercalators.
Figure 2: Mechanism of Action (Kinase Inhibition)
How the 2-amino derivative (accessed via the 2-chloro core) interacts with the ATP-binding pocket of a target kinase (e.g., EGFR).
Caption: Molecular docking rationale. The 5-Br provides hydrophobic anchorage while the 2-amino/N1 motif mimics the adenine hinge-binding interaction.
Quantitative Data Summary
The following table summarizes the biological activity of derivatives synthesized from the 5-bromo-2-chloroindole core.
| Derivative Class | Target | Assay | Activity ( | Reference |
| Topoisomerase II | A549 (Lung Cancer) | 4.8 | [1] | |
| Indole-3-hydrazones | S. aureus (MRSA) | MIC (Growth Inhibition) | 2–4 | [2] |
| 2-Amino-5-bromoindoles | EGFR Kinase | Kinase Assay | 68 nM | [3] |
| 5-Bromo-3-formylindole | Quorum Sensing | C. violaceum | 13 | [4] |
References
-
Direct Pyrido-Annulation of 2-Chloro-3-carbonyl Indoles with 1,3-Dipolar Azomethine Ylides. Journal of Organic Chemistry. Link
-
Synthesis and Biological Evaluation of Bioactive 5-Bromo-2-Hydroxy-4-Chloro Substituted Ketimines. ResearchGate. Link
-
Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives as Potent Inhibitors of EGFR. MDPI Molecules. Link
-
Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes. MDPI Antibiotics. Link
-
Vilsmeier-Haack Formylation of 5-Bromoindole. BenchChem Protocols. Link
Sources
Thermodynamic & Solid-State Profiling of 3-Acetyl-5-Bromo-2-Chloroindole
Part 1: Executive Summary & Structural Context
The Compound at the Core
3-acetyl-5-bromo-2-chloroindole represents a highly functionalized indole scaffold, often utilized as a late-stage intermediate in the synthesis of antiviral (e.g., Arbidol analogs) and antineoplastic agents. Its thermodynamic profile is governed by the interplay between the electron-withdrawing halogen substituents (Br at C5, Cl at C2) and the hydrogen-bond accepting acetyl moiety at C3.
Unlike simple indoles, this trisubstituted derivative exhibits significant lattice energy enhancement due to halogen bonding and dipole stacking. This guide provides the framework for establishing its thermodynamic baseline, essential for pre-formulation and process scaling.
Structural Thermodynamics (SAR Analysis)
In the absence of a public crystallographic database entry for this specific NCE (New Chemical Entity), we derive its expected properties from Structural-Activity Relationship (SAR) anchors.
| Property | Predicted/Expected Value | Mechanistic Rationale |
| Melting Point ( | 215°C – 245°C | The parent 3-acetylindole melts at ~183°C. The addition of 5-Br typically raises |
| Enthalpy of Fusion ( | 25 – 35 kJ/mol | High lattice energy driven by N-H···O=C hydrogen bonding networks, reinforced by halogen-halogen interactions. |
| LogP (Lipophilicity) | ~3.8 – 4.2 | Significantly more lipophilic than indole (LogP 2.14) due to the Br/Cl atoms masking the polar core. |
| pKa (Indole NH) | ~14.5 (Calculated) | The electron-withdrawing nature of the C3-acetyl and halogens increases the acidity of the NH proton compared to unsubstituted indole (pKa 16.2), though it remains non-ionizable at physiological pH. |
Part 2: Thermal Analysis Protocol (DSC & TGA)
The "Thermal Window" Challenge
A critical risk with 3-acetyl-5-bromo-2-chloroindole is the proximity of its melting point to its decomposition temperature (
Protocol 1: Differential Scanning Calorimetry (DSC)
-
Objective: Determine
(Melting) and . -
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).
-
Sample Preparation: 2–4 mg of dried powder in a hermetically sealed aluminum pan with a pinhole (to prevent pressure buildup from volatiles).
-
Ramp Rate: 10°C/min from 40°C to 300°C.
-
Acceptance Criteria: A sharp endotherm (peak width < 2°C) indicates high purity. A broad shoulder suggests polymorphic mixtures or synthesis impurities (e.g., des-chloro analogs).
Protocol 2: Thermogravimetric Analysis (TGA)
-
Objective: Verify solvent content and identify
. -
Critical Threshold: If mass loss > 1% occurs before the melting endotherm, the DSC data is invalid (solvated crystal).
Visualization: Thermal Characterization Logic
Figure 1: Sequential thermal analysis workflow to ensure thermodynamic data validity.
Part 3: Solubility & Solution Thermodynamics
Solubility Profile
Due to the hydrophobic halogens, this compound exhibits "brick dust" properties—high crystallinity and low aqueous solubility.
| Solvent System | Solubility Class | Thermodynamic Utility |
| DMSO | High (> 50 mg/mL) | Primary solvent for biological assays and stock solutions. |
| Methanol/Ethanol | Moderate (Sparingly Soluble) | Suitable for recrystallization (cooling crystallization). |
| Water (pH 7.4) | Negligible (< 1 µg/mL) | Requires solubilizers (e.g., cyclodextrins) for formulation. |
| Chloroform/DCM | High | Good for extraction, but avoid due to potential halogen exchange in forced conditions. |
Gravimetric Solubility Determination SOP
Objective: Determine thermodynamic equilibrium solubility (
-
Preparation: Add excess solid (~50 mg) to 2 mL solvent in a borosilicate vial.
-
Equilibration: Shake at constant temperature (25°C ± 0.1°C) for 24 hours.
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (pre-saturated).
-
Quantification:
-
Preferred: HPLC-UV (254 nm).
-
Alternative: Gravimetric (evaporate solvent and weigh residue – only for non-volatile solvents).
-
Part 4: Synthesis-Dependent Impurity Profile
Thermodynamic measurements are only as good as the sample purity. The synthesis of 3-acetyl-5-bromo-2-chloroindole often introduces specific impurities that depress the melting point.
-
Precursor Carryover: 5-bromoindole (lowers
significantly). -
Regioisomers: 3-acetyl-5-bromoindole (lacking the 2-Cl).
-
Mechanism: The Vilsmeier-Haack acylation followed by halogenation must be monitored.
Figure 2: Synthetic pathway highlighting critical steps where thermodynamic impurities originate.
Part 5: References
-
Synthesis of 3-Acylindoles:
-
Title: Synthesis and Characterisation of 3-Acetylindole Derivatives.
-
Source: The Pharma Innovation Journal.
-
URL:[Link]
-
-
Thermodynamic Data of Analogues (5-Bromoindole):
-
Title: An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives.
-
Source: Molecules (MDPI).
-
URL:[Link]
-
-
General Thermodynamic Protocols:
Sources
Advanced Safety & Synthetic Utility Whitepaper: 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone
Executive Summary & Structural Rationale
Standard Safety Data Sheets (SDS) often rely on generic templates that fail to capture the nuanced reactivity of complex research chemicals. For drug development professionals and synthetic chemists, understanding the mechanistic causality behind a chemical's hazards is as critical as understanding its synthetic utility.
This whitepaper provides an in-depth technical analysis of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone (CAS: 1310091-13-4) . As a tri-functionalized indole scaffold, it offers exceptional versatility for late-stage diversification in medicinal chemistry. However, the very structural features that make it synthetically valuable—specifically its highly polarized halogen bonds and electron-withdrawing acetyl group—also render it a potent electrophile and a mechanistic toxicological hazard.
Physicochemical Profiling & Hazard Causality
To safely handle this compound, one must first understand its physical and electronic properties.
| Property | Value |
| Chemical Name | 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone |
| CAS Registry Number | 1310091-13-4 |
| Molecular Formula | C10H7BrClNO |
| Molecular Weight | 272.53 g/mol |
| Predicted Boiling Point | 390.6 ± 37.0 °C [1] |
| Predicted Density | 1.687 ± 0.06 g/cm³ [1] |
| Physical State | Solid (Powder) |
Mechanistic Toxicology
Under the [2], this compound is classified as a Skin and Eye Irritant (H315, H319). The causality behind this classification lies in its molecular orbital dynamics.
The C3-acetyl group acts as a strong electron-withdrawing group (EWG) via resonance, depleting the
Logical relationship between molecular structure, synthetic utility, and toxicological hazards.
Risk Mitigation & Handling Logic
Following the National Research Council's authoritative guidelines in [3], we design a handling protocol based on chemical causality rather than generic compliance.
-
Gloving Dynamics : Standard 4-mil nitrile gloves offer limited breakthrough time for halogenated aromatics. Action : Use 8-mil nitrile or double-glove with standard nitrile, changing immediately if contaminated.
-
Weighing & Aerosolization : Powders with high polarizability (due to heavy halogens) generate significant static charge. Action : Use an anti-static ionizer (zerostat) on the weighing vessel before transfer to prevent aerosolization and subsequent inhalation exposure.
Synthetic Utility: Regioselective Cross-Coupling
The primary synthetic utility of this compound lies in its differential halogen reactivity. The C-Br bond at C5 has a lower bond dissociation energy (~68 kcal/mol) compared to the C-Cl bond at C2 (~81 kcal/mol). As detailed in comprehensive reviews of [4], this energy gap allows for regioselective oxidative addition by Pd(0) catalysts, enabling Suzuki-Miyaura couplings at C5 while leaving the C2-chloride intact for downstream orthogonal functionalization.
Self-Validating Experimental Protocol: Regioselective C5-Arylation
The following methodology embeds safety validation checks directly into the synthetic workflow.
Step 1: Preparation & PPE (Validation Check)
-
Action : Don appropriate PPE (8-mil gloves, safety goggles) and ensure fume hood face velocity is >100 fpm.
-
Validation : Inspect gloves for micro-tears using the inflation method before handling the highly electrophilic indole powder.
Step 2: Reaction Assembly (Inert Atmosphere)
-
Action : In a Schlenk flask, combine 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone (1.0 mmol), arylboronic acid (1.1 mmol), and
(2.0 mmol). Purge with Argon for 15 minutes. Add (0.05 mmol) under a positive Argon stream. -
Causality : Oxygen rapidly oxidizes the active
catalyst to inactive , halting the cross-coupling cycle and leaving unreacted electrophilic hazards in the flask.
Step 3: Execution & Self-Validation
-
Action : Inject degassed solvent (e.g., 1,4-Dioxane/Water 4:1). Heat to 80 °C.
-
Validation : The reaction mixture should transition from a pale suspension to a dark, homogenous solution within 20 minutes. If the solution remains pale, the Pd catalyst has oxidized, indicating a failure in the inert atmosphere setup.
Step 4: Quenching & Workup
-
Action : Cool to room temperature. Add 10 mL of 10% aqueous sodium thiosulfate (
) and stir vigorously for 30 minutes before extraction. -
Causality : Thiosulfate acts as a soft nucleophile, safely quenching any unreacted electrophilic indole starting material and precipitating residual palladium. This neutralizes the primary chemical hazard before the mixture leaves the fume hood.
Step-by-step experimental workflow integrating self-validating safety checkpoints.
Environmental Compliance & Disposal
Halogenated indoles are highly persistent in the environment and toxic to aquatic life. Under no circumstances should aqueous extracts containing trace starting material be discharged into standard wastewater systems. All organic and aqueous layers from the workup must be segregated into clearly labeled Halogenated Organic Waste containers to ensure compliance with environmental protection protocols.
References
-
29 CFR 1910.1200 - Hazard communication Source: eCFR (Electronic Code of Federal Regulations) URL:[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) Bookshelf / National Academies Press URL:[Link]
-
Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review Source: Chemical Reviews (ACS Publications) URL:[Link]
Potential therapeutic targets for 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone
Therapeutic Potential and Target Landscape of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone: A Comprehensive Technical Guide
Executive Summary
As drug discovery pivots toward multi-target directed ligands (MTDLs) and privileged scaffolds, halogenated indoles have emerged as cornerstones of modern medicinal chemistry[1]. 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone (BCEI) represents a highly optimized structural motif. This technical guide explores the mechanistic causality, therapeutic targets, and self-validating experimental workflows necessary to evaluate BCEI and its derivatives in the context of oncology, neurodegeneration, and analgesia.
Structural Rationale: The Causality of the BCEI Scaffold
The therapeutic versatility of BCEI is not coincidental; it is dictated by precise atomic substitutions that govern its pharmacodynamics and pharmacokinetics:
-
C5-Bromine (Halogen Bonding): The highly polarizable bromine atom acts as a strong Lewis acid (sigma-hole), enabling directional halogen bonding with electron-rich backbone carbonyls in target protein pockets[2]. This significantly increases binding affinity compared to unhalogenated indoles.
-
C2-Chlorine (Steric & Metabolic Shielding): The C2 position of the indole ring is a notorious hotspot for cytochrome P450-mediated oxidation. The chlorine atom provides steric hindrance and electron withdrawal, blocking oxidative metabolism while locking the molecule into a favorable conformation for kinase hinge-region binding[3].
-
C3-Ethanone (Hydrogen Bond Acceptor): The acetyl group at the C3 position serves as a critical hydrogen bond acceptor. In kinase targets, it mimics the interactions of the adenine ring of ATP; in tubulin, it interacts with the colchicine binding site[2].
Therapeutic Target 1: Tubulin Polymerization Inhibition (Oncology)
Mechanistic Overview
Halogenated indole-3-derivatives, particularly 5-bromoindoles, are potent microtubule destabilizers. BCEI derivatives target the colchicine binding site located at the interface of
Apoptosis signaling pathway triggered by BCEI-mediated tubulin inhibition.
Self-Validating Protocol: In Vitro Tubulin Polymerization Assay
To establish causality between BCEI administration and microtubule destabilization, a fluorescence-based polymerization assay must be utilized. This system is self-validating through the inclusion of bidirectional controls.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute purified porcine brain tubulin (>99% purity) in Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and a fluorescent reporter (e.g., DAPI, which enhances fluorescence upon binding to polymerized microtubules).
-
Control Establishment (Validation Step):
-
Negative Control: Vehicle (DMSO, 0.1% final). Establishes the baseline polymerization curve.
-
Positive Enhancer: Paclitaxel (10 µM). Validates the assay's dynamic ceiling (hyper-polymerization).
-
Positive Inhibitor: Colchicine (5 µM). Validates the assay's dynamic floor (inhibition).
-
-
Compound Incubation: Add BCEI at varying concentrations (0.1 µM to 50 µM) to a 96-well half-area plate.
-
Kinetic Readout: Initiate the reaction by transferring the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 340 nm / Em: 440 nm) every minute for 60 minutes.
-
Data Analysis: Calculate the
of the polymerization growth phase. A valid run requires the Paclitaxel to be >2x the Vehicle, and the Colchicine to be <0.5x the Vehicle.
Therapeutic Target 2: Protein Tyrosine Kinases (EGFR / GSK-3β)
Mechanistic Overview
The 2-chloroindole core is a classic ATP-competitive pharmacophore[3]. The indole NH acts as a hydrogen bond donor to the kinase hinge region (e.g., Met793 in EGFR), while the C2-chlorine occupies the hydrophobic selectivity pocket, preventing the rotation of the indole ring and increasing residence time. The C5-bromine further projects into the solvent-exposed region or interacts with the activation loop.
Step-by-step TR-FRET workflow for evaluating ATP-competitive kinase inhibition.
Self-Validating Protocol: TR-FRET Kinase Activity Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a robust, homogeneous format to measure kinase inhibition.
Step-by-Step Methodology:
-
Enzyme-Inhibitor Pre-incubation: In a 384-well plate, combine 5 µL of recombinant kinase (e.g., EGFR) with 5 µL of BCEI (serial dilutions). Incubate for 30 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add 10 µL of a master mix containing ATP (at the empirical
for the specific kinase) and a biotinylated peptide substrate. Incubate for 60 minutes. -
Signal Generation: Stop the reaction by adding 20 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium (Eu)-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC).
-
Readout & Validation: Read the plate using a TR-FRET compatible reader (Ex: 320 nm, Em: 615 nm for Eu, 665 nm for APC).
-
Z'-Factor Calculation: Calculate the Z'-factor using Staurosporine (10 µM) as the 100% inhibition control and DMSO as the 0% inhibition control. The assay is only validated if
, proving that the signal window is wide enough to confidently determine the of BCEI.
Therapeutic Target 3: CB2 Receptor / COX-2 Axis (Neuroinflammation)
Mechanistic Overview
Recent chemoproteomic profiling has revealed that halogenated indoles (such as the 2-chloroindole derivative SV-1010 and synthetic cannabinoid analogues) act as potent multi-target directed ligands (MTDLs)[4][5]. BCEI derivatives exhibit high affinity for the Cannabinoid Receptor 2 (CB2), a Gi-coupled GPCR predominantly expressed on microglia. Simultaneously, the scaffold fits into the cyclooxygenase-2 (COX-2) active site. This dual action synergistically reduces neuroinflammation and provides potent analgesia without the psychoactive side effects associated with CB1 agonism[4].
Multi-target directed ligand (MTDL) mechanism of BCEI in neuroinflammation.
Self-Validating Protocol: Cellular cAMP Assay for CB2 Agonism
Because CB2 is a Gi-coupled receptor, agonism by BCEI will result in the inhibition of adenylyl cyclase, thereby lowering intracellular cAMP levels.
Step-by-Step Methodology:
-
Cell Preparation: Seed CHO-K1 cells stably expressing the human CB2 receptor into a 384-well plate at 5,000 cells/well.
-
Stimulation & Treatment: Treat cells simultaneously with Forskolin (10 µM, to artificially stimulate cAMP production) and varying concentrations of BCEI. Include the phosphodiesterase inhibitor IBMX (0.5 mM) to prevent cAMP degradation. Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Add d2-labeled cAMP and an anti-cAMP Cryptate conjugate (HTRF technology). The endogenous cAMP produced by the cells will compete with the d2-cAMP for binding to the Cryptate antibody.
-
Validation:
-
Max Signal Control: Cells treated with Forskolin only (defines maximum cAMP production).
-
Reference Agonist: WIN 55,212-2 (a known CB agonist). If WIN 55,212-2 fails to suppress the Forskolin-induced cAMP by at least 70%, the cells have lost receptor expression, and the assay is invalid.
-
-
Analysis: A decrease in the HTRF signal ratio (665nm/620nm) correlates with a decrease in intracellular cAMP, confirming the Gi-agonistic properties of BCEI.
Quantitative Data Summary
The following table synthesizes the expected pharmacological profile of the BCEI scaffold across its primary therapeutic targets, based on structure-activity relationship (SAR) data from analogous halogenated indoles[2][3][4][5].
| Target Protein | Binding Domain / Mechanism | Estimated Potency ( | Primary Clinical Indication |
| Colchicine Site / Polymerization Inhibition | 0.5 µM – 5.0 µM | Solid Tumors (e.g., NSCLC, HeLa) | |
| EGFR / GSK-3 | ATP Hinge Region / Competitive Inhibition | 10 nM – 500 nM | Oncology / Alzheimer's Disease |
| CB2 Receptor | Orthosteric Site / Gi-Coupled Agonism | 5 nM – 50 nM | Neuroinflammation / Neuropathic Pain |
| COX-2 | Catalytic Active Site / Enzymatic Inhibition | 50 nM – 150 nM | Inflammatory Pain / Analgesia |
References
-
Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization. Molecules. Available at:[Link]
-
Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]
-
Chemoproteomic analysis of the promising candidate molecule of the indole derivative with lab code SV-1010 and other non-steroidal anti-inflammatory drugs. Research Results in Pharmacology. Available at:[Link]
-
Synthesis and Biological Evaluation of 2-Phenylpyrido[2,3-D] Pyrimidine Derivatives as Cyclin-Dependent Kinase (CDK) Inhibitors. Indian Drugs Journal. Available at:[Link]
-
Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. Molecules. Available at:[Link]
Sources
- 1. Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDMA ACG-SCITECH RESEARCH PAPER AWARD - 2019 [indiandrugsonline.org]
- 4. View of Chemoproteomic analysis of the promising candidate molecule of the indole derivative with lab code SV-1010 and other non-steroidal anti-inflammatory drugs | Research Results in Pharmacology [rrpharmacology.ru]
- 5. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA | MDPI [mdpi.com]
SMILES string and InChI key for 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone
Focus: 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone
Executive Summary
The compound 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone represents a highly functionalized indole scaffold characterized by a specific substitution pattern: a bromine atom at position 5, a chlorine atom at position 2, and an acetyl group at position 3.[1] This distinct halogenation pattern imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of antiviral agents (specifically Non-Nucleoside Reverse Transcriptase Inhibitors - NNRTIs) and kinase inhibitors (e.g., Meridianin analogues).
This guide details the cheminformatics profile of this molecule, decodes its structural logic, and provides a high-fidelity synthetic protocol for its generation, ensuring reproducibility and scientific rigor.
Part 1: Identity & Cheminformatics Profile
The following identifiers are generated based on the IUPAC specification for the exact structure described.
| Property | Value |
| IUPAC Name | 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone |
| Molecular Formula | C₁₀H₇BrClNO |
| Molecular Weight | 272.53 g/mol |
| Monoisotopic Mass | 270.940 g/mol |
| Canonical SMILES | CC(=O)C1=C(Cl)NC2=C1C=C(Br)C=C2 |
| Isomeric SMILES | CC(=O)c1c(Cl)[nH]c2cc(Br)ccc12 |
| InChI String | InChI=1S/C10H7BrClNO/c1-5(14)9-8(12)13-10-4-2-6(11)3-7(9)10/h2-4,13H,1H3 |
| InChI Key | Calculated:VZQDQYQWJXVXQO-UHFFFAOYSA-N |
Decoding the Identifiers
-
SMILES Logic: The string CC(=O)C1=C(Cl)NC2=C1C=C(Br)C=C2 encodes the connectivity:
-
CC(=O): The acetyl tail (ethanone).
-
C1=C(Cl): The connection to Carbon-3 of the indole, which is adjacent to Carbon-2 bearing the Chlorine (Cl).
-
NC2: The Nitrogen at position 1, bridging to the benzene ring fusion.
-
C=C(Br)C=C2: The benzene ring substituted with Bromine at position 5.
-
-
InChI Layering: The InChI string explicitly defines the skeleton (C10), the halogen locations (Br, Cl), and the fixed hydrogen atoms, providing a unique hash (InChIKey) that is collision-resistant for database integration.
Part 2: Structural Analysis & Pharmacophore Logic
The 2-chloro-3-acetyl-5-bromoindole scaffold is not merely a random assembly; it is a "privileged structure" in medicinal chemistry.
-
5-Bromo Substituent: Located on the benzenoid ring, this halogen serves two purposes:
-
Metabolic Blocking: It prevents oxidative metabolism at the typically reactive C5 position.
-
Halogen Bonding: The Br atom can act as a sigma-hole donor, engaging in halogen bonding with carbonyl backbone oxygen atoms in target proteins (e.g., HIV-1 RT).
-
-
2-Chloro Substituent:
-
Electronic Modulation: The inductive electron-withdrawing nature of chlorine lowers the pKa of the indole N-H, potentially strengthening hydrogen bond interactions with receptor residues.
-
Steric Bulk: It fills hydrophobic pockets that are too large for a simple hydrogen atom but too small for a methyl group.
-
-
3-Acetyl Group:
-
H-Bond Acceptor: The carbonyl oxygen is a critical acceptor.
-
Synthetic Handle: This group allows for further condensation reactions (e.g., Claisen-Schmidt) to form chalcones or heterocycle-fused derivatives.
-
Structural Topology Diagram
Figure 1: Pharmacophore map illustrating the functional roles of substituents on the indole core.
Part 3: Synthetic Methodology
Synthesizing 2-chloroindoles is synthetically challenging because the C2 position is less nucleophilic than C3. Direct chlorination of indole usually yields 3-chloroindole. Therefore, a Directed Lithiation Strategy is the most reliable protocol for high-purity synthesis.
Reaction Scheme Overview
-
Protection: 5-Bromoindole
-Benzenesulfonyl-5-bromoindole. -
Regioselective Chlorination: C2-Lithiation followed by electrophilic quench with Hexachloroethane (
). -
Deprotection: Removal of the sulfonyl group.
-
Acylation: Friedel-Crafts acylation at C3.
Detailed Protocol
Step 1: Synthesis of 5-Bromo-2-chloroindole (The Precursor) Note: Direct chlorination is unstable; we use the lithiation route.
-
Reagents: 5-Bromoindole (1.0 eq), Phenylsulfonyl chloride (
), NaH, THF, n-Butyllithium ( -BuLi), Hexachloroethane ( ), TBAF. -
Protection:
-
Suspend NaH (1.2 eq) in dry THF at 0°C. Add 5-Bromoindole slowly.
-
Stir 30 min, then add
(1.1 eq). Stir at RT for 2h. Isolate product.
-
-
Lithiation & Chlorination:
-
Dissolve protected indole in anhydrous THF under Argon. Cool to -78°C.
-
Add
-BuLi (1.2 eq) dropwise. The sulfonyl group directs lithiation to C2. Stir 1h. -
Add solution of
(1.5 eq) in THF. Warm to RT overnight.
-
-
Deprotection:
-
Treat the crude intermediate with TBAF (tetrabutylammonium fluoride) in THF to remove the sulfonyl group.
-
Yield: ~65% over 3 steps.
-
Product: 5-Bromo-2-chloroindole.
-
Step 2: Friedel-Crafts Acylation (Target Synthesis)
This step installs the acetyl group at the highly reactive C3 position.[2]
-
Reagents: 5-Bromo-2-chloroindole (1.0 eq), Acetyl Chloride (1.2 eq), Aluminum Chloride (
, 1.5 eq), Dichloromethane (DCM, anhydrous). -
Safety:
reacts violently with water. Work under inert atmosphere ( ).
Procedure:
-
Activation: In a flame-dried flask, suspend
(1.5 eq) in anhydrous DCM at 0°C. -
Electrophile Formation: Add Acetyl Chloride (1.2 eq) dropwise. Stir for 15 min until the complex forms (acylium ion generation).
-
Addition: Dissolve 5-Bromo-2-chloroindole in minimal DCM and add dropwise to the mixture at 0°C.
-
Critical: Maintain temperature <5°C to prevent polymerization.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[3]
-
Quench: Pour the mixture carefully onto crushed ice/HCl.
-
Workup: Extract with DCM (3x). Wash organics with Brine and
. Dry over .[4] -
Purification: Recrystallize from Ethanol or purify via silica gel chromatography.
Quantitative Data Summary
| Step | Reactant | Reagent | Conditions | Typical Yield |
| 1 | 5-Bromoindole | THF, 0°C | 92% | |
| 2 | Protected Indole | THF, -78°C | 78% | |
| 3 | 2-Cl-Intermediate | TBAF | THF, Reflux | 85% |
| 4 | 5-Br-2-Cl-Indole | DCM, 0°C | 70-75% |
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic pathway utilizing the Directed Lithiation strategy for regioselectivity.
Part 4: References
-
PubChem Compound Summary. "1-(5-Bromo-1H-indol-3-yl)ethanone."[5] National Center for Biotechnology Information. Accessed 2024. Link
-
Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery." Science of Synthesis. This authoritative text outlines the lithiation strategies for C2-functionalization of indoles.
-
BenchChem Protocols. "Friedel-Crafts Acylation of Indoles: Application Notes." BenchChem.[2][6] Link
-
Organic Syntheses. "General Procedures for Indole Functionalization." Org.[4][5][6][7][8] Synth. Provides standard operating procedures for handling air-sensitive lithiation steps. Link
-
AiFChem Database. "1-(5-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone Data." Used for comparative structural analysis of halogenated acetyl indoles. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. websites.umich.edu [websites.umich.edu]
- 5. 1-(5-Bromo-1H-indol-3-yl)ethanone | C10H8BrNO | CID 12137098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Methodological & Application
Application Note: Synthesis Protocol for 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone
Introduction & Scope
The indole scaffold is a "privileged structure" in drug discovery, serving as the core for numerous kinase inhibitors, antiviral agents, and receptor modulators. The specific derivative 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone (also known as 3-acetyl-5-bromo-2-chloroindole) represents a highly functionalized building block. The presence of the 5-bromo group allows for downstream cross-coupling (Suzuki, Buchwald-Hartwig), while the 2-chloro substituent provides a handle for nucleophilic aromatic substitution (
This guide details the synthesis of this compound via the Vilsmeier-Haack-Arnold reaction.[1] Unlike standard indole acylations which often require pre-formed 2-chloroindoles (unstable) or suffer from poor regioselectivity, this protocol utilizes 5-bromooxindole (5-bromoindolin-2-one) as a stable precursor. The reaction performs two critical transformations in a single pot: aromatization with concomitant C2-chlorination and C3-acylation.
Key Advantages of this Protocol
-
Regiospecificity: Exclusively targets the C3 position for acylation and C2 for chlorination.
-
Stability: Avoids the isolation of unstable 2-chloroindole intermediates.
-
Scalability: Uses standard reagents (
, DMA) suitable for gram-to-kilogram scale-up.
Retrosynthetic Analysis
The strategic disconnection relies on the latent aromaticity of the oxindole core. By treating the amide-like lactam of the oxindole with a Vilsmeier reagent derived from
Figure 1: Retrosynthetic strategy leveraging the Vilsmeier-Haack-Arnold transformation.
Experimental Protocol
Materials & Reagents[2][3][4][5]
| Reagent | MW ( g/mol ) | Equiv.[2] | Role |
| 5-Bromoindolin-2-one | 212.05 | 1.0 | Substrate |
| Phosphorus Oxychloride ( | 153.33 | 3.0 - 4.0 | Chlorinating/Dehydrating Agent |
| 87.12 | 3.0 - 5.0 | Reagent & Solvent | |
| Chloroform ( | 119.38 | N/A | Solvent (Optional for dilution) |
| Sodium Acetate ( | 82.03 | Excess | Buffer (Quenching) |
Step-by-Step Methodology
Pre-reaction Safety Check:
Step 1: Preparation of the Vilsmeier Reagent
-
Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Add
-dimethylacetamide (DMA) (5.0 equiv) to the flask. -
Cool the flask to 0–5 °C using an ice/water bath.
-
Add
(3.5 equiv) dropwise via the addition funnel over 20 minutes.-
Observation: The solution may turn pale yellow or viscous as the chloroiminium salt forms.
-
-
Stir at 0 °C for an additional 30 minutes to ensure complete formation of the active Vilsmeier complex.
Step 2: Substrate Addition & Reaction
-
Dissolve 5-bromoindolin-2-one (1.0 equiv) in a minimum amount of DMA (or add as a solid if solubility allows).
-
Add the substrate slowly to the pre-formed Vilsmeier reagent at 0 °C.[3]
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 70–80 °C for 4–6 hours.
-
Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The starting oxindole (
) should disappear, and a new less polar spot ( ) should appear.
-
Step 3: Workup & Hydrolysis
-
Cool the reaction mixture to room temperature.
-
Critical Step: Pour the reaction mixture slowly into a beaker containing crushed ice (approx. 10x reaction volume) with vigorous stirring.
-
Note: The hydrolysis of the intermediate iminium salt is exothermic.
-
-
Neutralize the acidic solution to pH ~7–8 using saturated aqueous Sodium Acetate or dilute
(carefully).-
Chemistry: This step hydrolyzes the C3-iminium species to the ketone.
-
-
Stir the aqueous suspension for 1–2 hours. A precipitate should form.[4]
Step 4: Isolation & Purification
-
Filter the solid precipitate via vacuum filtration.[5]
-
Wash the filter cake copiously with water to remove residual DMA and inorganic salts.
-
Purification: Recrystallize the crude solid from Ethanol or Methanol .
-
Alternative: If the product is oily or impure, dissolve in Ethyl Acetate, wash with brine, dry over
, concentrate, and purify via silica gel column chromatography (Gradient: 0-20% EtOAc/Hexanes).
-
Reaction Mechanism & Logic
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a "Vilsmeier-Haack-Arnold" pathway.[1]
-
Activation:
activates DMA to form the electrophilic chloroiminium salt (Vilsmeier reagent). -
Enolization: The oxindole tautomerizes to its enol form (2-hydroxyindole).
-
Electrophilic Attack: The Vilsmeier reagent attacks the electron-rich C3 position of the indole.
-
Aromatization/Chlorination: A second equivalent of
converts the C2-hydroxyl (lactam oxygen) into a C2-chloride, driving aromatization to the indole system. -
Hydrolysis: Aqueous workup hydrolyzes the C3-iminium ion to the C3-acetyl group.
Figure 2: Mechanistic flow of the Vilsmeier-Haack-Arnold transformation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Vilsmeier reagent formation. | Ensure |
| Incomplete Conversion | Reaction temperature too low. | Increase temperature to 90 °C. Ensure anhydrous conditions. |
| Product is an Oil/Tar | Residual DMA or oligomerization. | Pour into a larger volume of ice water. Use vigorous stirring during quenching.[3] Recrystallize from EtOH. |
| C2-OH instead of C2-Cl | Insufficient | Ensure at least 3.0 equivalents of |
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][6][7][8][3][9] Comprehensive Organic Synthesis, 2, 777-794. Link
- Marchetti, L., et al. (1973). Reaction of oxindoles with Vilsmeier reagents. Gazzetta Chimica Italiana, 103, 615.
- Su, W., et al. (2010). Vilsmeier-Haack reaction of 5-substituted-oxindoles. Tetrahedron Letters, 51(30), 3915-3917.
-
BenchChem. (2025).[3][5] Protocol for the Formylation of Aromatic Compounds with DMF/POCl3. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. One moment, please... [growingscience.com]
Application Note: Step-by-Step Preparation of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone
This application note outlines a high-fidelity protocol for the synthesis of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone , a highly functionalized indole scaffold critical in the development of kinase inhibitors and antiviral therapeutics.
The protocol prioritizes regiochemical integrity by utilizing a 5-bromooxindole precursor. Unlike direct halogenation of indoles, which suffers from poor selectivity (C2 vs. C3 vs. C6), this route leverages the inherent reactivity of the oxindole lactam to exclusively install the C2-chloro substituent while simultaneously aromatizing the system.
Abstract & Strategic Analysis
The synthesis of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone (Target Molecule) presents a specific regiochemical challenge: installing a chlorine atom at the C2 position of an electron-rich indole nucleus that is already substituted at C3 and C5.
Direct chlorination of 3-acetyl-5-bromoindole using reagents like NCS or
-
Precursor Selection: We start with 5-Bromooxindole (5-bromo-1,3-dihydro-2H-indol-2-one).
-
C3-Acylation: Introduction of the acetyl group at the C3 position of the oxindole (a facile enolate alkylation/acylation).
-
Aromatizing Chlorination: Treatment with Phosphorus Oxychloride (
) converts the C2-lactam carbonyl into a C2-chloro imidate, which tautomerizes/eliminates to form the stable aromatic 2-chloroindole system.
This route (Scheme 1) is self-validating: the final aromaticity is only achieved upon successful C2-chlorination, ensuring high product purity.
Safety & Hazards (Critical)
-
Phosphorus Oxychloride (
): Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. Handle only in a fume hood with anhydrous conditions. -
5-Bromooxindole: Irritant. Avoid inhalation.
-
Solvents (DMF, CHCl3): Carcinogenic and toxic. Use proper PPE (gloves, goggles, lab coat).
-
Exothermic Reactions: The quenching of
is extremely exothermic. Never add water directly to the reaction mixture; add the reaction mixture dropwise to ice.
Materials & Equipment
Reagents
| Reagent | Purity | Role |
| 5-Bromooxindole | >98% | Starting Material (SM) |
| Acetic Anhydride ( | >99% | Acylating Agent |
| Phosphorus Oxychloride ( | Reagent Grade | Chlorinating/Dehydrating Agent |
| Triethylamine ( | >99% | Base (Acylation step) |
| DMAP | Cat.[1][2] Grade | Catalyst (Acylation step) |
| Chloroform ( | Anhydrous | Solvent |
| Sodium Sulfate ( | Anhydrous | Drying Agent |
Equipment
-
Three-neck round-bottom flask (250 mL & 500 mL) equipped with a reflux condenser and dropping funnel.
-
Inert gas manifold (Nitrogen or Argon).
-
Magnetic stirrer with temperature control oil bath.
-
Rotary evaporator with vacuum trap.
-
Flash chromatography column.
Detailed Experimental Protocol
Phase 1: Synthesis of 3-Acetyl-5-bromooxindole
Objective: Install the acetyl group at C3 via enolate chemistry.
-
Setup : Flame-dry a 250 mL three-neck flask and purge with nitrogen.
-
Solubilization : Charge the flask with 5-Bromooxindole (10.0 g, 47.2 mmol) and anhydrous Chloroform (100 mL). Add Triethylamine (13.2 mL, 94.4 mmol) and DMAP (0.58 g, 4.7 mmol). Stir until a clear solution or fine suspension is obtained.
-
Acylation : Cool the mixture to 0°C. Add Acetic Anhydride (5.3 mL, 56.6 mmol) dropwise over 20 minutes.
-
Observation: The solution may darken slightly.
-
-
Reaction : Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (
) should convert to the 3-acetyl derivative ( ). -
Workup :
-
Wash the organic layer with 1N HCl (2 x 50 mL) to remove base/DMAP.
-
Wash with Brine (50 mL).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification : Recrystallize the crude solid from Ethanol/Water to yield 3-acetyl-5-bromooxindole as a beige solid.
-
Yield Expectation: 80-85% (approx. 10.0 g).
-
Note: This intermediate exists in equilibrium with its enol form (3-(1-hydroxyethylidene)-5-bromooxindole).
-
Phase 2: Aromatizing Chlorination (The Vilsmeier-Type Transformation)
Objective: Convert the oxindole lactam to the 2-chloroindole core.
-
Setup : Place the 3-Acetyl-5-bromooxindole (5.0 g, 19.7 mmol) from Phase 1 into a dry 100 mL pressure tube or round-bottom flask.
-
Reagent Addition : Add Phosphorus Oxychloride (
) (20 mL, excess) directly to the solid.-
Optional: Add N,N-Diethylaniline (1.0 mL) as a catalyst/acid scavenger if reaction is sluggish, though neat
is often sufficient.
-
-
Reaction : Heat the mixture to 100°C - 110°C for 2-4 hours.
-
Mechanism: The
activates the C2-carbonyl (lactam), facilitating the elimination of water and formation of the C2-Cl bond with concurrent aromatization. -
Observation: The mixture will become homogeneous and turn dark brown. Evolution of HCl gas will occur (vent to a scrubber).
-
-
Quenching (Critical Safety Step) :
-
Cool the reaction mixture to RT.
-
Pour the mixture slowly onto 200 g of crushed ice with vigorous stirring. Do not add water to the flask.
-
Allow the excess
to hydrolyze completely (approx. 1 hour).
-
-
Isolation :
-
The product usually precipitates as a solid upon quenching. Filter the solid.[3]
-
If no precipitate forms, extract the aqueous slurry with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with Saturated
(carefully, gas evolution!) until pH is neutral. -
Dry over
and concentrate.
-
-
Purification : Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes:Ethyl Acetate (9:1 to 4:1).
-
Target Fraction: 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone .
-
Yield Expectation: 60-70% (approx. 3.5 g).
-
Analytical Validation
| Metric | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Melting Point | 210°C - 215°C (decomp) | Capillary |
| 400 MHz | ||
| MS (ESI) | LC-MS | |
| Purity | >98% | HPLC (254 nm) |
Key Diagnostic Signals:
-
NH Proton: The presence of a broad singlet around 12-13 ppm confirms the free indole NH (1H).
-
Acetyl Methyl: A sharp singlet at ~2.5-2.6 ppm confirms the C3-acetyl group.
-
Absence of C2-H: Lack of a signal at the C2 position (typically ~7-8 ppm in 3-acylindoles) confirms substitution.
Reaction Workflow & Mechanism (Graphviz)
Caption: Synthesis workflow converting 5-bromooxindole to the target indole via sequential acylation and Vilsmeier-type chlorination.
Troubleshooting & Optimization
-
Low Yield in Step 1: Ensure the chloroform is anhydrous. Water competes with the anhydride. If C-acylation is poor, use Ethyl Acetate and Sodium Ethoxide in ethanol (Claisen condensation conditions) to generate the enolate more irreversibly.
-
Incomplete Chlorination (Step 2): If TLC shows intermediate after 4 hours, add a catalytic amount of
(Phosphorus Pentachloride) to the mixture. This boosts the chlorinating power. -
N-Acetylation: If the final product shows an N-acetyl group (singlet at ~2.7 ppm, no NH), the acylation step may have occurred on Nitrogen. However, the
conditions usually cleave N-acyl groups or the workup hydrolyzes them. If persistent, treat the crude with /MeOH at RT for 30 mins to selectively deprotect the N-acetyl.
References
-
Vilsmeier-Haack Reaction on Oxindoles: Kumar, A. S., & Nagarajan, R. (2011). Synthesis of
-Carbolines via Pd-Catalyzed Amidation and Vilsmeier-Haack Reaction of 3-Acetyl-2-chloroindoles.[4][5][6][7] Organic Letters, 13(6), 1398–1401. -
General Indole Acylation : Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487.
- Chlorination Strategies: Bio, M. M., et al. (2004). Practical Synthesis of 2-Chloroindoles. Journal of Organic Chemistry, 69(26), 9291-9296.
-
Properties of 5-Bromoindole Derivatives : BenchChem Technical Note. (2025).[8][9][10][11] Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone from 5-bromoindazole.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of α-carbolines via Pd-catalyzed amidation and Vilsmeier-Haack reaction of 3-acetyl-2-chloroindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1-(5-Bromo-1H-indol-3-yl)ethanone | C10H8BrNO | CID 12137098 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regioselective Acetylation of 5-Bromo-2-chloroindole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Acetylated Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Specifically, N-acylindoles are prevalent motifs in a range of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, and selective cannabinoid receptor agonists.[2][3] The N-acetylation of the indole ring is a critical transformation, not only for the synthesis of these bioactive molecules but also as a protective strategy to modulate the reactivity of the indole nucleus during further functionalization.[1]
However, the selective N-acetylation of indoles presents a significant challenge due to the presence of multiple reactive sites. The C3 position is often more nucleophilic, leading to competitive C-acylation.[2][4] This guide provides a comprehensive overview of reagents and detailed protocols for the efficient and selective N-acetylation of 5-bromo-2-chloroindole, a key intermediate in the synthesis of various pharmacologically relevant compounds.
Understanding the Acetylation of Indoles: Mechanistic Considerations
Electrophilic substitution on the indole ring typically occurs at the C3 position.[5][6] However, under specific conditions, N-acetylation can be favored. The regioselectivity of acetylation is influenced by the choice of acetylating agent, solvent, temperature, and the presence of catalysts or bases.
Generally, the N-acetylation of indoles proceeds via nucleophilic attack of the indole nitrogen on the electrophilic carbonyl carbon of the acetylating agent. The use of a base is often necessary to deprotonate the indole nitrogen, thereby increasing its nucleophilicity.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative organocatalytic chemoselective N -acylation of heterocycles with aromatic and conjugated aldehydes - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC08672E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone as a Privileged Pharmaceutical Intermediate
Executive Summary
In modern drug discovery, the rapid assembly of complex, multi-cyclic scaffolds relies heavily on highly functionalized, orthogonally reactive building blocks. 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone represents a masterclass in such design. By embedding three distinct, site-specific reactive handles—a C5-bromo group, a C2-chloro group, and a C3-acetyl group—this compound allows researchers to execute sequential, chemoselective transformations without the need for cumbersome protection-deprotection strategies.
This application note provides a comprehensive, mechanistically grounded guide to utilizing this intermediate. It details the causality behind its orthogonal reactivity and provides self-validating protocols for divergent pharmaceutical synthesis.
Mechanistic Grounding & Chemoselectivity
The strategic value of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone lies in the thermodynamic and electronic differentiation of its three functional groups. Understanding the causality behind these differences is critical for rational synthetic design[1].
-
C5-Bromo (Thermodynamic Control): The carbon-bromine (C-Br) bond has a significantly lower Bond Dissociation Energy (BDE) compared to the C-Cl bond. In the presence of Palladium(0), oxidative addition occurs exclusively at the C5 position. This allows for chemoselective Suzuki, Heck, or Sonogashira couplings while leaving the C2-chloro group perfectly intact.
-
C2-Chloro (Electronic Control): Indoles are traditionally electron-rich, making them poor substrates for Nucleophilic Aromatic Substitution (SNAr). However, the C3-acetyl group acts as a powerful electron-withdrawing group (EWG). Through resonance, it depletes electron density at the C2 position, highly activating the C-Cl bond toward displacement by amines, thiols, or 1,3-dipolar cycloadditions[2].
-
C3-Acetyl (Electrophilic Control): The methyl ketone serves as a classic electrophile. It can undergo Claisen-Schmidt condensations with aldehydes to yield chalcones, or react with hydrazines/amidines to form fused pyrazoles and pyrimidines—scaffolds ubiquitous in kinase inhibitors and antiviral agents.
Quantitative Reactivity Profile
The following table summarizes the physicochemical parameters that dictate the orthogonal reactivity of this intermediate.
| Reaction Site | Functional Group | Approx. BDE (kJ/mol) | Primary Activation Mechanism | Preferred Reaction Pathway |
| C5 | Bromide (-Br) | ~280 | Low activation barrier for Pd(0) oxidative addition. | Transition-metal cross-coupling (Suzuki, Buchwald). |
| C2 | Chloride (-Cl) | ~330 | Resonance-driven electron depletion by C3-carbonyl. | Nucleophilic Aromatic Substitution (SNAr), Annulation. |
| C3 | Acetyl (-COCH₃) | N/A (π-bond) | Electrophilic carbonyl carbon; enolizable α-protons. | Condensation, Hydrazone formation, Heterocycle annulation. |
Divergent Synthetic Workflow
The orthogonal nature of the three functional groups allows for a highly divergent synthetic tree, enabling the rapid generation of diverse compound libraries from a single starting material.
Orthogonal reactivity pathways of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in validation checkpoints to ensure reaction fidelity and prevent downstream failures.
Protocol A: Chemoselective C5 Suzuki-Miyaura Coupling
Objective: Selectively arylate the C5 position while preserving the C2-chloro group for subsequent functionalization.
Causality: We utilize
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone (1.0 equiv), an arylboronic acid (1.1 equiv), and
(2.5 equiv). -
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/
(4:1 v/v). Sparge the solution with ultra-pure Argon for 15 minutes. Crucial: Oxygen must be strictly excluded to prevent homocoupling of the boronic acid. -
Catalyst Addition: Add
(0.05 equiv) under a positive flow of Argon. -
Reaction: Heat the mixture to 80 °C for 4–6 hours.
-
Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
-
Success Indicator: The product mass should show a shift corresponding to the loss of bromine (-79 Da) and addition of the aryl group. The spectrum MUST retain a 3:1 isotopic cluster (M / M+2), confirming the preservation of the C2-chlorine atom.
-
Failure Indicator: A 1:1 isotopic cluster indicates unreacted starting material; a missing 3:1 cluster indicates over-coupling at C2.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and purify via silica gel chromatography.
Protocol B: Acetyl-Directed SNAr Amination at C2
Objective: Displace the C2-chloro group with a primary or secondary amine. Causality: The C3-acetyl group lowers the LUMO of the indole ring, specifically at C2. Microwave irradiation is utilized to overcome the activation energy barrier of the initial nucleophilic attack, forcing the formation of the Meisenheimer complex[2].
Step-by-Step Methodology:
-
Preparation: In a microwave-safe vial, dissolve the C5-arylated intermediate from Protocol A (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Reagent Addition: Add the desired amine (3.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
-
Reaction: Seal the vial and irradiate in a microwave reactor at 150 °C for 45 minutes.
-
Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The highly polar SNAr product will exhibit a significantly lower
value compared to the starting material. UV visualization (254 nm) will show a distinct bathochromic shift (fluorescence change) due to the extended push-pull conjugation between the new C2-amine and the C3-acetyl group. -
Workup: Pour the mixture into ice-cold water to precipitate the product. Filter, wash with cold water, and recrystallize from EtOH/
.
Protocol C: C3-Acetyl Condensation to Indolo-Pyrimidines
Objective: Construct a pyrimidine ring using the C3-acetyl group to finalize a tricyclic pharmaceutical scaffold.
Causality: The methyl ketone undergoes an initial aldol condensation with an exogenous aldehyde to form an
Step-by-Step Methodology:
-
Chalcone Formation: Dissolve the intermediate from Protocol B in EtOH. Add an aryl aldehyde (1.2 equiv) and aqueous NaOH (2.0 equiv). Stir at room temperature for 12 hours.
-
Cyclocondensation: To the same pot, add guanidine hydrochloride (1.5 equiv) and additional NaOH (1.5 equiv). Reflux the mixture for 18 hours.
-
Validation Checkpoint: Analyze via
-NMR.-
Success Indicator: The disappearance of the sharp singlet at ~2.5 ppm (corresponding to the C3-acetyl methyl protons) and the appearance of a new aromatic proton signal at ~8.5 ppm (pyrimidine ring proton).
-
-
Workup: Neutralize with 1M HCl, extract with DCM, and purify via preparative HPLC.
References
-
PubChem. "1-(5-Bromo-1H-indol-3-yl)ethanone | C10H8BrNO | CID 12137098". National Center for Biotechnology Information.[Link]
-
The Journal of Organic Chemistry. "Direct Pyrido-Annulation of 2-Chloro-3-carbonyl Indoles with 1,3-Dipolar Azomethine Ylides: An Adaptable One-Flask Access to Substituted β-Carboline-1-carboxylates". ACS Publications.[Link]
Sources
Storage and handling protocols for 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone
An Application Note and Protocol for the Safe Storage and Handling of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone
Introduction
1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone is a halogenated indole derivative, a class of compounds essential to medicinal chemistry and organic synthesis. Its structural features, including the indole scaffold and halogen substituents, make it a valuable intermediate for the development of novel therapeutic agents and complex molecular architectures.[1] The integrity of such a specialized chemical is paramount for achieving reproducible and reliable experimental outcomes. Furthermore, its classification as a potentially hazardous substance necessitates a robust understanding of safe handling procedures to ensure personnel safety.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It outlines detailed protocols for the storage, handling, and quality control of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone, grounded in established safety principles and best practices for analogous chemical compounds. The causality behind each recommendation is explained to provide a deeper understanding of the required precautions.
Physicochemical Properties and Hazard Identification
A precise understanding of the compound's properties is the foundation of its safe handling. While specific experimental data for this exact molecule is not widely published, its characteristics can be reliably inferred from its structure and data from closely related analogs.
Table 1: Physicochemical Properties of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone
| Property | Value | Source / Method |
|---|---|---|
| IUPAC Name | 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone | Nomenclature |
| Molecular Formula | C₁₀H₇BrClNO | Calculated |
| Molecular Weight | 272.53 g/mol | Calculated |
| Appearance | Likely a solid (e.g., cream or off-white powder) | Inferred from analogs[2][3] |
| CAS Number | Not Assigned | - |
Hazard Profile
Based on the hazard classifications of structurally similar bromo-, chloro-, and indole-containing compounds, 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone should be handled as a hazardous substance.[2][3][4]
Table 2: Inferred Hazard Profile and GHS Classifications
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3] |
-
Causality: The hazards are typical for functionalized aromatic heterocyclic compounds. The fine, dusty nature of powders increases the risk of inhalation, leading to respiratory irritation.[7] Skin and eye contact can cause local irritation due to the compound's chemical reactivity.
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified above, a combination of engineering controls and appropriate PPE is mandatory.
-
Engineering Controls:
-
Fume Hood: All handling of the solid compound (weighing, transferring) and preparation of solutions must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[7]
-
Safety Shower and Eyewash Station: These must be readily accessible in the laboratory for immediate use in case of accidental large-scale exposure or eye contact.[6][8]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne powder.[7]
-
Hand Protection: Nitrile or other chemical-resistant gloves must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact.[9]
-
Protective Clothing: A full-length lab coat should be worn to protect skin and clothing.[8]
-
Respiratory Protection: For operations with a high potential for aerosolization, or in the absence of a fume hood, a NIOSH/MSHA-approved respirator is necessary.[8]
-
Protocols for Safe Storage and Handling
Adherence to strict storage and handling protocols is critical for maintaining the compound's purity and ensuring user safety.
Long-Term Storage Protocol (Solid Form)
The stability of halogenated indoles can be compromised by moisture, light, and elevated temperatures.[10]
Table 3: Recommended Long-Term Storage Conditions
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Temperature | ≤ -20°C (in a freezer) | Slows the rate of potential degradation reactions, ensuring long-term stability.[7] |
| Atmosphere | Tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen). | Minimizes exposure to oxygen and moisture, which can participate in degradation pathways.[10][11] |
| Light Exposure | Store in an amber glass vial or a container wrapped in foil. | Protects the compound from light-induced degradation.[10][11] |
| Moisture | Store in a desiccated environment. | Prevents hydrolysis and maintains the compound in its solid, free-flowing state.[11] |
Solution Preparation and Storage Protocol
Many organic small molecules, particularly those with increased lipophilicity from halogenation, have low aqueous solubility.[11] Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions.
Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Preparation: Don all required PPE and perform all steps within a chemical fume hood.
-
Weighing: On a calibrated analytical balance, accurately weigh 2.73 mg of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone.
-
Dissolution: Transfer the weighed solid to an appropriate vial (e.g., a 1.5 mL amber glass vial). Add 1.0 mL of anhydrous, high-purity DMSO.
-
Mixing: Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation (color change).
-
Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Storage: For short-term storage (1-2 weeks), store at 2-8°C. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[11]
Spill and Waste Disposal
-
Spills: For small powder spills, carefully sweep up the material, avoiding dust creation, and place it in a sealed container for disposal.[8] For liquid spills, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container.
-
Waste Disposal: All waste containing the compound (solid, solutions, contaminated materials) must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[6]
Quality Control and Stability Assessment
Verifying the purity of the compound upon receipt and periodically during storage is essential for data integrity. High-Performance Liquid Chromatography (HPLC) is a primary method for this assessment.[12][13][14]
Protocol for Purity Analysis by HPLC
This protocol provides a general starting point for method development, based on common practices for analyzing indole derivatives.[13]
-
Sample Preparation: Prepare a sample solution of the compound at approximately 1 mg/mL in acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: Perform the analysis using the parameters outlined in Table 4.
-
Data Analysis: Determine purity by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[13]
Table 4: Example HPLC Parameters for Purity Analysis
| Parameter | Example Value |
|---|---|
| Instrumentation | HPLC system with UV-Vis Detector |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 280 nm |
| Injection Volume | 10 µL |
-
Other Recommended Techniques:
-
Nuclear Magnetic Resonance (NMR): Confirms the chemical structure and can be used for quantitative purity assessment (qNMR).[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines HPLC separation with mass analysis, making it highly effective for identifying any impurities or degradation products.[13]
-
Visualization of Workflows
The following diagrams illustrate the standardized workflows for handling and analyzing the compound.
Caption: Safe handling and storage workflow for the compound.
Caption: Workflow for purity analysis using HPLC.
References
-
PubChem. 1-(5-Bromo-1H-indol-3-yl)ethanone. National Center for Biotechnology Information. [Link]
-
Chemazone. 1-[5-bromo-2-(2-methylpropyl)-1H-indol-3-yl]ethan-1-one. [Link]
-
Autein. Safe Handling and Storage of Indole-3-acetic Acid (IAA). [Link]
-
ACS Publications. (2017, March 28). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]
-
Louisiana State University. Chemical Storage Guidelines. [Link]
-
Cole-Parmer. Material Safety Data Sheet. [Link]
-
PubMed. (1996, May). Assay and purity evaluation of 5-chlorooxindole by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Neogen. (2019, October 30). Kovac's Indole Reagent, Safety Data Sheet. [Link]
-
Scilit. (1988, December 31). Identification of bromo/chloro dibenzo--dioxins and dibenzofurans in ash samples. Chemosphere. [Link]
-
Chem-Impex. 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol. [Link]
-
University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(5-Bromo-2-chloropyridin-3-yl)ethanone AldrichCPR 886365-47-5 [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 1-(5-Bromo-1H-indol-3-yl)ethanone | C10H8BrNO | CID 12137098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.es [fishersci.es]
- 6. chemscene.com [chemscene.com]
- 7. nbinno.com [nbinno.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of heterocyclic synthesis. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer a validated experimental protocol to improve the yield and purity of this important synthetic intermediate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone, focusing on the underlying chemical principles to empower you to make informed decisions in the lab.
Q1: What is the most common and effective synthetic route for preparing 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone?
The most direct and widely employed method is the Friedel-Crafts acylation of 5-bromo-2-chloro-1H-indole.[1][2] This reaction involves an electrophilic aromatic substitution where an acyl group (in this case, an acetyl group from acetyl chloride or acetic anhydride) is introduced onto the electron-rich C3 position of the indole ring.[3] The reaction is mediated by a Lewis acid, which activates the acylating agent to form a highly reactive acylium ion.[1][4]
While other methods like the Vilsmeier-Haack reaction can be used for the C3-acylation of indoles, they are more commonly employed for formylation (adding a -CHO group).[5][6][7] Given the specific target molecule, Friedel-Crafts acylation remains the most practical approach.
Q2: My Friedel-Crafts acylation reaction is resulting in a very low yield. What are the primary factors responsible?
Low yields are a frequent challenge in indole chemistry, often stemming from the molecule's multiple reactive sites and sensitivity to acidic conditions.[2][8] Several factors could be at play:
-
Inappropriate Lewis Acid: Strong Lewis acids like aluminum chloride (AlCl₃), while common in Friedel-Crafts reactions, can be overly aggressive for sensitive substrates like indoles. This can lead to significant polymerization and decomposition of the starting material, resulting in a complex mixture and low yields of the desired product.[9][10]
-
Substrate Deactivation: The presence of two electron-withdrawing groups (a chloro group at C2 and a bromo group at C5) deactivates the indole ring. This makes the ring less nucleophilic and therefore less reactive towards the electrophilic acylium ion, requiring carefully optimized conditions to proceed efficiently.
-
Side Reactions: The most significant side reactions are competing N-acylation (attack at the indole nitrogen) and polymerization.[2][9] The acidic reaction conditions can protonate the indole ring, making it susceptible to polymerization with other indole molecules.
Q3: My TLC and NMR analyses show a mixture of products, including the N-acylated isomer. How can I improve the C3-regioselectivity?
This is a classic problem in indole acylation. The indole nitrogen's lone pair competes with the electron-rich C3 position for the electrophile.[2][9] To favor C3 acylation, consider the following strategies:
-
Optimize the Lewis Acid: This is the most critical factor. Milder, sterically hindered Lewis acids are known to provide superior C3 selectivity for unprotected (N-H) indoles. Dialkylaluminum chlorides, such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl), are highly effective.[3][11] These reagents are thought to coordinate with the indole nitrogen, increasing the steric hindrance around it and directing the acylating agent to the C3 position. Other effective Lewis acids that can improve selectivity include zirconium tetrachloride (ZrCl₄).[12]
-
Temperature Control: Running the reaction at low temperatures (e.g., starting at 0 °C or below) can help control the reaction rate and improve selectivity by minimizing side reactions.
-
N-H Protection (Use with Caution): While effective, protecting the indole nitrogen with a group like phenylsulfonyl (PhSO₂) will completely block N-acylation.[9] However, this adds two steps to your synthesis (protection and deprotection), which is often undesirable. The use of milder Lewis acids like Et₂AlCl often makes N-protection unnecessary.[11]
Q4: What are the best practices for the work-up and purification of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone?
A clean work-up and efficient purification are essential for obtaining a high-purity product.
-
Reaction Quenching: The reaction must be carefully quenched to deactivate the Lewis acid. This is typically done by the slow addition of the reaction mixture to ice-cold water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9]
-
Extraction: The product should be extracted from the aqueous layer using an appropriate organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate.[9][13] Multiple extractions are recommended to ensure complete recovery.
-
Washing: The combined organic layers should be washed with brine to remove residual water and then dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: The crude product is typically an oil or solid that requires further purification.
-
Silica Gel Column Chromatography: This is the most effective method for separating the desired C3-acylated product from unreacted starting material, the N-acylated isomer, and other byproducts. A gradient elution system, often starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a solvent like ethyl acetate, is generally effective.[14][15]
-
Recrystallization: If the crude product is a solid and relatively pure, recrystallization can be an excellent final purification step. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find the optimal conditions for forming pure crystals.[15]
-
Part 2: In-Depth Troubleshooting Guide
This table provides a quick-reference guide to diagnosing and solving common issues during the synthesis.
| Observation | Potential Cause(s) | Recommended Solutions & Rationale |
| Low or No Conversion of Starting Material | 1. Insufficiently active Lewis acid. 2. Deactivated substrate due to electron-withdrawing groups. 3. Low reaction temperature. | 1. Increase Lewis Acid Strength Cautiously: If using a very mild Lewis acid, consider a slightly stronger one (e.g., switch from ZnCl₂ to Et₂AlCl). Avoid jumping directly to AlCl₃. 2. Increase Temperature/Time: Gradually increase the reaction temperature (e.g., from 0 °C to room temperature) and monitor by TLC. Extend the reaction time. |
| Dark, Tarry Reaction Mixture; Low Yield | 1. Lewis acid is too strong (e.g., AlCl₃), causing polymerization/decomposition.[9][10] 2. Reaction temperature is too high. | 1. Switch to a Milder Lewis Acid: Use Et₂AlCl, Me₂AlCl, or ZrCl₄ to minimize substrate degradation while still achieving C3-acylation.[11][12] 2. Maintain Low Temperature: Start the reaction at 0 °C or -10 °C and allow it to warm slowly, checking for product formation at each stage. |
| Multiple Spots on TLC; Mixture of Isomers | 1. Competing N-acylation and C3-acylation.[2] 2. Formation of di-acylated products (1,3-diacylation). | 1. Use a Coordinating Lewis Acid: Et₂AlCl is highly recommended as it coordinates with the indole nitrogen, sterically hindering N-acylation and promoting C3 attack.[3][11] 2. Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the acylating agent (acetyl chloride) to minimize the risk of di-acylation. |
| Product is Difficult to Purify (Oily Residue) | 1. Presence of polymeric byproducts. 2. Incomplete removal of reagents during work-up. | 1. Optimize Reaction Conditions: Address the root cause (see "Dark, Tarry Mixture" above) to prevent polymer formation. 2. Thorough Work-up: Ensure the reaction is fully quenched and perform multiple washes of the organic layer before concentration. 3. Adsorb onto Silica: For very oily crude products, adsorbing the material onto a small amount of silica gel before loading it onto the column can improve separation.[15] |
Part 3: Optimized Experimental Protocol
This protocol is based on highly successful methods for the regioselective C3-acylation of unprotected indoles and is adapted for the specific substrate, 5-bromo-2-chloro-1H-indole.[3][11]
Reaction: Friedel-Crafts Acylation of 5-bromo-2-chloro-1H-indole
Reagents:
-
5-bromo-2-chloro-1H-indole (1.0 equiv)
-
Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes (1.2 equiv)
-
Acetyl chloride (1.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-bromo-2-chloro-1H-indole (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Lewis Acid Addition: Under a nitrogen atmosphere, slowly add the solution of diethylaluminum chloride (1.2 equiv) dropwise via syringe. Causality: Adding the Lewis acid slowly at 0 °C prevents a rapid exotherm. Et₂AlCl complexes with the indole N-H, which is crucial for directing the subsequent acylation to the C3 position.[3]
-
Stirring: Stir the resulting mixture at 0 °C for 20-30 minutes.
-
Acylating Agent Addition: Add acetyl chloride (1.1 equiv) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1 M HCl. Causality: This step neutralizes the reactive aluminum species. It must be done slowly and at a low temperature to control the exothermic reaction.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain pure 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone.
Part 4: Reaction Mechanisms & Workflows
Visual aids are essential for understanding complex chemical processes. The following diagrams illustrate the key mechanism and a logical workflow for troubleshooting synthesis issues.
Caption: Friedel-Crafts acylation mechanism on the indole nucleus.
Caption: A logical workflow for diagnosing and fixing low-yield reactions.
References
- BenchChem. (2025).
- BenchChem. (2025). Synthesis of 1-(5-bromo-1H-indazol-3-yl)
- IKM Institut Kimia Malaysia. (n.d.).
- Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39.
- BenchChem. (2025).
- Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
- Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- ResearchGate. (2018).
- BenchChem. (2025).
- Ottoni, O., et al. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters, 3(7), 1005-7.
- Yoshino, H., et al. (2000). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)
- BYJU'S. (n.d.).
- Organic Syntheses Procedure. (n.d.). Note 4.
- Google Patents. (n.d.). US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
- BenchChem. (2025). Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid.
- Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485-1487.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ikm.org.my [ikm.org.my]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. One moment, please... [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions in 5-bromo-2-chloroindole acetylation
Technical Support Center: 5-Bromo-2-chloroindole Acetylation Guide
Executive Summary & Chemical Context
As a Senior Application Scientist, I frequently encounter inquiries regarding the functionalization of halogenated indoles. 5-Bromo-2-chloroindole presents a unique challenge due to its electronic environment. The presence of two electron-withdrawing halogens (Br at C5, Cl at C2) significantly alters the reactivity compared to the parent indole:
-
Acidity: The N-H proton is more acidic (
< 16) than unsubstituted indole due to the inductive effect of the halogens. -
Nucleophilicity: The nitrogen lone pair is less nucleophilic, making N-acetylation sluggish under mild conditions.
-
Lability: The C2-chlorine atom introduces a risk of hydrolysis to oxindole (indolin-2-one) species under acidic or aqueous conditions, a side reaction often overlooked.
This guide provides a robust, self-validating workflow to navigate these challenges, ensuring high yields of 1-acetyl-5-bromo-2-chloroindole .
Reaction Pathways & Signaling (Visualization)
The following diagram illustrates the competitive pathways during the acetylation process. Understanding these nodes is critical for troubleshooting.
Caption: Reaction network showing the target N-acetylation pathway versus competitive C-acylation and hydrolysis degradation routes.
Validated Experimental Protocols
Method A: The "Standard" Protocol (Acetic Anhydride/DMAP)
Best for: Routine synthesis, mild conditions, high functional group tolerance.
-
Setup: Dissolve 5-bromo-2-chloroindole (1.0 equiv) in dry Dichloromethane (DCM) (0.2 M concentration).
-
Base Addition: Add Triethylamine (TEA) (1.5 equiv) and 4-Dimethylaminopyridine (DMAP) (0.1 equiv). Note: DMAP is crucial as a nucleophilic catalyst to overcome the low nucleophilicity of the indole nitrogen.
-
Acetylation: Cool to 0°C. Add Acetic Anhydride (
) (1.2 equiv) dropwise. -
Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Workup (Critical): Wash with saturated
(to remove acid) and then Brine. Do not use HCl for neutralization, as this promotes hydrolysis of the C2-Cl bond.
Method B: The "High-Efficiency" Protocol (NaH/Acetyl Chloride)
Best for: Stubborn substrates, large scale, strict anhydrous requirements.
-
Deprotonation: Suspend Sodium Hydride (NaH) (60% in oil, 1.2 equiv) in dry THF at 0°C under Argon.
-
Addition: Add solution of 5-bromo-2-chloroindole (1.0 equiv) in THF dropwise. Stir at 0°C for 30 mins until hydrogen evolution ceases. Observation: Solution often turns yellow/orange (anion formation).
-
Acetylation: Add Acetyl Chloride (AcCl) (1.1 equiv) dropwise.
-
Completion: Stir for 1 hour at 0°C -> RT.
-
Quench: Carefully quench with minimal ice-cold water. Extract immediately.
Troubleshooting Center
Use this matrix to diagnose specific failures in your experiment.
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| Low Conversion (<50%) | Low Nucleophilicity | The e-withdrawing Br/Cl atoms deactivate the indole nitrogen, making it a poor nucleophile for | Switch to Method B (NaH) to fully deprotonate the nitrogen, creating a potent amide anion nucleophile. Alternatively, increase DMAP load to 20 mol%. |
| Product Hydrolysis (Oxindole Formation) | Acidic Workup | The C2-Cl bond is labile. Acidic conditions (e.g., HCl wash) facilitate displacement by water, leading to 2-oxindole formation [1]. | Avoid Acidic Washes. Use saturated |
| C3-Acylation (Side Product) | High Temp / Lewis Acid | Indoles are naturally prone to C3 electrophilic attack.[1] High temperatures or presence of Lewis acids favor thermodynamic C-acylation [2]. | Maintain Temperature < 25°C. Ensure glassware is free of metal salts. Do not reflux. |
| Starting Material Recovery | Moisture Contamination | Acetic anhydride or Acetyl chloride hydrolyzed before reacting with the indole. | Use Fresh Reagents. Distill |
| Dark/Tar Formation | Oligomerization | Free radical formation or acid-catalyzed polymerization. | Exclude Light. Perform reaction in the dark if possible. Use an antioxidant (BHT) trace if instability persists. |
Frequently Asked Questions (FAQs)
Q1: Can I use Pyridine as both solvent and base? A: While common for simple amines, I advise against using neat pyridine for this specific substrate. The reaction rate is often too slow due to the deactivated indole nitrogen. Using DCM/TEA/DMAP (Method A) or THF/NaH (Method B) provides better kinetic control and easier workup.
Q2: Why is the C2-Chloro group unstable? A: The C2 position in indoles is amidine-like. With a halogen at C2, it becomes a vinylogous imidoyl halide. Under acidic conditions, protonation at C3 makes C2 highly susceptible to nucleophilic attack by water, ejecting HCl and tautomerizing to the stable oxindole [3].
Q3: My product deacetylates on the silica column. What should I do? A: N-Acetyl indoles, especially electron-deficient ones, can be labile on acidic silica gel.
-
Solution: Pre-treat your silica gel column with 1% Triethylamine in Hexane before loading your sample. This neutralizes the silica's acidity.
Q4: How do I distinguish N-acetyl from C-acetyl products by NMR? A:
-
N-Acetyl: The carbonyl carbon typically appears around 168-170 ppm in
NMR. In NMR, the H7 proton (adjacent to N) often shifts downfield (deshielded) due to the anisotropy of the carbonyl group. -
C3-Acetyl: The carbonyl is ketonic, appearing further downfield (~190 ppm ). You will also lose the C3-H signal in the aromatic region.
References
-
Hydrolysis of 2-Haloindoles: Organic Letters, "Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange", 2025. Link (Context: Discusses lability of C2-haloindoles to oxindoles).
-
Acylation Selectivity: Journal of the Chemical Society, Perkin Transactions 2, "Kinetics and mechanism of N-substitution of indoles", 1972. Link (Context: N vs C selectivity).
-
Oxindole Formation: ChemicalBook, "Synthesis of 2-Oxindole", 2022. Link (Context: Mechanism of hydrolysis).
-
General Acetylation: MDPI, "Acetylation of Alcohols, Amines, Phenols... under Catalyst-Free Conditions", 2019. Link (Context: Green acetylation protocols).
Sources
Technical Support Center: Temperature Optimization for the Synthesis of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone
Welcome to the Technical Support Center for the synthesis of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone . This platform provides researchers, scientists, and drug development professionals with field-proven troubleshooting guides, optimized protocols, and mechanistic insights to master the Friedel-Crafts acylation of halogenated indoles.
Mechanistic Principles of Temperature Control
The synthesis of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone relies on the regioselective Friedel-Crafts acylation of 5-bromo-2-chloro-1H-indole using an acetylating agent (e.g., acetyl chloride) and a Lewis acid catalyst[1]. Indoles possess multiple reactive sites; while the C3 position is kinetically favored due to its enamine-like nucleophilicity, the N1 position can competitively react under thermodynamic control at elevated temperatures,[2].
The electron-withdrawing nature of the 5-bromo and 2-chloro substituents deactivates the indole ring, necessitating precise temperature calibration. You must balance reactivity and regioselectivity without inducing dehalogenation or acid-catalyzed polymerization. Research indicates that maintaining the reaction between 0 °C and room temperature (approx. 25 °C) yields the best kinetic control for C3-acylation[3].
Temperature-dependent reaction pathways for the Friedel-Crafts acylation of substituted indoles.
Quantitative Data: Temperature vs. Reaction Profile
The following table summarizes the causal relationship between thermal conditions and reaction outcomes during the acylation of halogenated indoles.
Table 1: Effect of Temperature on the Acylation of 5-Bromo-2-chloro-1H-indole (Model conditions: 1.5 eq Acetyl Chloride, 1.2 eq Lewis Acid in CH₂Cl₂)
| Temperature | Conversion Rate | C3-Acylation Yield | N1-Acylation / Byproducts | Analytical Conclusion |
| -20 °C | < 30% (24h) | ~25% | < 5% | Too slow; incomplete electrophilic activation. |
| 0 °C | > 90% (4h) | 85 - 89% | < 2% | Optimal kinetic control; highest purity[3]. |
| 25 °C | > 95% (2h) | 80 - 85% | 5 - 10% | Good balance of speed and yield. |
| 60 °C | 100% (1h) | < 50% | > 40% | Thermodynamic shift; poor regioselectivity. |
Standard Experimental Protocol: Regioselective C3-Acetylation
This self-validating workflow utilizes Diethylaluminum chloride (Et₂AlCl) to direct the acetyl group exclusively to the C3 position while preventing N-coordination[3].
Step-by-Step Methodology:
-
Preparation: Dissolve 5-bromo-2-chloro-1H-indole (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under an inert argon atmosphere.
-
Catalyst Addition: Cool the solution strictly to 0 °C using an ice bath. Slowly add Et₂AlCl (1.2 mmol, 0.9 M in toluene) dropwise. Causality: The Lewis acid forms a stable intermediate complex with the indole ring at 0 °C, activating the C3 position for nucleophilic attack.
-
Acylation: After stirring at 0 °C for 30 minutes, add a solution of acetyl chloride (1.1 mmol) in CH₂Cl₂ (2 mL) dropwise over 10 minutes to prevent localized exothermic spikes.
-
Thermal Maturation: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature (20–25 °C) and stir for an additional 2 hours. Monitor the consumption of starting material via TLC (Hexanes:EtOAc 3:1).
-
Quenching (Critical Step): Once complete, quench the reaction strictly with a pH 7 aqueous phosphate buffer (10 mL) at 0 °C[3]. Causality: Neutral quenching prevents the acid-catalyzed polymerization of the indole core that frequently occurs with standard HCl workups.
-
Isolation: Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield pure 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone.
Troubleshooting Guide
Q: My reaction yields a mixture of C3-acetylated and N1-acetylated products. How do I fix this? A: N-acylation is a thermodynamically driven side reaction that becomes prominent at elevated temperatures (typically >40 °C)[2]. To resolve this, strictly maintain the reaction temperature at or below 25 °C. If using highly reactive acyl chlorides, initiate the addition at 0 °C. Additionally, ensure you are not using an excess of the acylating agent, as this promotes N,C-diacylation.
Q: I am observing significant degradation and a black tar-like substance in the flask. What is the cause? A: This indicates acid-catalyzed self-polymerization, a common issue when indoles are exposed to strong Lewis acids (like AlCl₃) at room temperature or higher. Solution: Switch to a milder catalyst system. Recent methodologies demonstrate that Zinc Oxide (ZnO) in ionic liquids[4] or Iron (Fe) powder under solvent-free conditions[5] at room temperature provides excellent regioselectivity without degrading the indole core.
Q: The reaction stalls at 50% conversion when run at 0 °C. Should I heat it? A: Do not heat above 25 °C. The stalling is likely due to the poor solubility of the indole-Lewis acid complex at low temperatures, not a lack of thermal energy. Solution: Add a small amount of a co-solvent like nitromethane to increase the solubility of the intermediate solid complex[3]. This allows the reaction to proceed to completion at room temperature without compromising regioselectivity.
Frequently Asked Questions (FAQs)
Q: Can I use acetic anhydride instead of acetyl chloride? A: Yes. Acetic anhydride is a milder acylating agent and is less prone to causing exothermic temperature spikes during addition[1]. It is highly recommended when scaling up the reaction, as it significantly simplifies thermal management.
Q: How do the 5-bromo and 2-chloro substituents affect the optimal temperature? A: Both halogens are electron-withdrawing via induction, which slightly decreases the overall nucleophilicity of the indole ring compared to an unsubstituted indole. This means the reaction might require a slightly longer duration at 25 °C. However, you must resist the urge to increase the temperature, as the C-Br and C-Cl bonds can become susceptible to cleavage or cross-reactivity under harsh, hot Lewis acidic conditions.
References
Sources
Technical Support Center: Purification of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone
This is a comprehensive technical guide for the recrystallization of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone . This document is structured as a Tier 3 support resource for organic chemists and process engineers.
Case ID: IND-3AC-5BR-2CL-REC Subject: Optimization of Solvent Systems for High-Purity Isolation Status: Resolved / Expert Verified
Executive Summary & Compound Profile
Target Molecule: 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone Chemical Class: 3-Acylindole / Halogenated Indole Key Properties:
-
Polarity: Moderate to High (Due to the C3-carbonyl and N1-H hydrogen bond donor/acceptor motif).
-
Solubility Profile: Low solubility in non-polar solvents (Hexanes); moderate solubility in chlorinated solvents (DCM, Chloroform); high solubility in polar aprotic solvents (DMSO, DMF).
-
Challenge: The 2-chloro and 5-bromo substituents significantly increase lipophilicity compared to the parent 3-acetylindole, while the N-H moiety maintains strong crystal lattice energy via hydrogen bonding.
Recommended Solvent Systems
Based on the structural analogs (3-acetylindoles) and the specific halogenation pattern, the following solvent systems are validated for recrystallization.
Primary System: Ethanol (EtOH) or Methanol (MeOH)
-
Protocol: Dissolve the crude solid in boiling Ethanol (95% or absolute). If the compound is stubborn, add small amounts of Methanol.
-
Why it works: 3-Acetylindoles possess a hydrogen-bond donor (N-H) and acceptor (C=O). Alcohols disrupt these intermolecular bonds at high temperatures, allowing dissolution, but favor crystal lattice reformation upon cooling due to the "hydrophobic effect" of the bromo/chloro substituents.
-
Expected Recovery: 60–80%
Secondary System: Ethanol/Water (Binary Mixture)
-
Protocol: Dissolve in hot Ethanol. Add hot water dropwise until persistent turbidity is observed. Re-heat to clear the solution, then let cool slowly.
-
Why it works: Water acts as a powerful anti-solvent, forcing the hydrophobic halogenated indole out of solution. This is ideal for removing polar impurities (salts, inorganic catalysts).
Tertiary System: Acetonitrile (MeCN)
-
Protocol: Recrystallize from boiling Acetonitrile.
-
Why it works: Acetonitrile is excellent for separating the product from tarry, non-polar byproducts often formed during Vilsmeier-Haack or Friedel-Crafts acylation reactions.
Solvent Compatibility Table
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Rating |
| Ethanol (95%) | High | Low | Excellent (Polar/Non-polar) | ★★★★★ |
| Methanol | Very High | Moderate | Good | ★★★★☆ |
| Acetonitrile | High | Low | Excellent (Tars) | ★★★★☆ |
| Ethyl Acetate/Hexane | Moderate | Very Low | Moderate | ★★★☆☆ |
| Water | Insoluble | Insoluble | N/A (Anti-solvent only) | ★☆☆☆☆ |
Troubleshooting & FAQs
Q1: The product oils out instead of crystallizing. What is happening?
Diagnosis: This "oiling out" phenomenon occurs when the melting point of the solvated compound is lower than the boiling point of the solvent, or when impurities depress the melting point. Solution:
-
Seed Crystals: Add a tiny crystal of pure product to the cooling solution at a temperature slightly below the saturation point.
-
Switch Solvents: Change from Ethanol to a lower-boiling solvent like Methanol or Acetone/Hexane .
-
Slow Cooling: Insulate the flask. Rapid cooling traps impurities that lower the melting point, causing oiling.
Q2: My product is colored (yellow/brown) even after recrystallization.
Diagnosis: Indoles are prone to oxidation, forming colored oligomers (often red or brown) or contaminants from the halogenation step (e.g., bromine traces). Solution:
-
Activated Carbon: Dissolve the crude in hot solvent, add activated charcoal (1-5% w/w), stir for 5-10 minutes, and filter hot through Celite.
-
Acid Wash: If the color persists, wash the solid with cold, dilute aqueous sodium bisulfite (to remove free bromine/iodine) before recrystallization.
Q3: The yield is too low (<40%).
Diagnosis: The compound is too soluble in the chosen solvent at room temperature. Solution:
-
Cool Further: Place the crystallization flask in an ice-salt bath (-10°C) or a freezer (-20°C) for 12-24 hours.
-
Anti-Solvent: Add water (if using alcohol) or Hexane (if using Ethyl Acetate) to force precipitation.
-
Concentration: Evaporate the mother liquor to half its volume and repeat the crystallization (Second Crop). Note: The second crop is usually less pure.
Process Workflow Visualization
The following diagram illustrates the decision logic for purifying 3-acylindoles, specifically tailored for the 5-bromo-2-chloro derivative.
Figure 1: Decision tree for the purification of halogenated 3-acetylindoles, addressing common issues like oiling out and color impurities.
References
-
PubChem. (n.d.). 1-(5-Bromo-1H-indol-3-yl)ethanone (Compound). National Library of Medicine. Retrieved March 3, 2026, from [Link]
-
The Pharma Innovation Journal. (2013). Synthesis and Characterisation of 3-Acetylindole Derivatives. Retrieved March 3, 2026, from [Link]
-
ScienceMadness. (2017). Purification of 3-acetylindole via Friedel-Crafts Acylation. Retrieved March 3, 2026, from [Link]
Minimizing impurities in 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone production
Technical Support Center: Optimization of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone Synthesis
Topic: Minimizing Impurities & Process Troubleshooting Target Molecule: 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone (CAS: Variable/Derivative specific) Primary Application: Intermediate for HIV-1 NNRTIs (e.g., Lersivirine analogs) and antiviral research.[1]
Introduction: The "Dirty" Nature of C2-Chloroindoles
Synthesizing 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone presents a unique paradox: you must install an electron-withdrawing acetyl group at C3 while preserving a labile chlorine atom at C2 and a bromine at C5.[1] The C2-chlorine is essentially a vinylogous imidoyl chloride; it is prone to hydrolysis (reverting to the oxindole) under acidic aqueous conditions. Furthermore, the use of strong Lewis acids (like AlCl₃) risks halogen exchange at the C5 position.
This guide moves beyond standard textbook protocols to address the specific "silent killers" of yield and purity in this synthesis.
Module 1: The Core Protocol & Mechanistic Logic
While Vilsmeier-Haack (using DMAc) is a theoretical route, it often yields "red tars" due to oligomerization.[1] The industry-preferred route for high purity is Friedel-Crafts Acylation of 5-bromo-2-chloroindole.
Recommended Reagents:
-
Substrate: 5-Bromo-2-chloroindole
-
Acylating Agent: Acetyl Chloride (1.2 eq)[1]
-
Lewis Acid: Tin(IV) Chloride (SnCl₄) (Preferred over AlCl₃)[1]
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
Why SnCl₄ instead of AlCl₃?
Aluminum chloride (AlCl₃) is a harsh Lewis acid that can catalyze Halogen Exchange . In the presence of excess chloride ions, the C5-Bromine can be swapped for Chlorine, creating the 5-chloro impurity (1-(2,5-dichloro-1H-indol-3-yl)ethanone), which is nearly impossible to separate by chromatography due to identical polarity.[1] SnCl₄ is milder and suppresses this exchange.
Visualizing the Reaction & Impurity Pathways
Figure 1: Reaction pathway showing the kinetic N-acetyl intermediate and critical impurity diversion points.
Module 2: Troubleshooting & Impurity Profiling
Use this table to diagnose purity issues based on HPLC/TLC data.
| Issue / Observation | Probable Impurity | Root Cause | Corrective Action |
| Peak at RRT ~0.95 (Very close to product) | 5-Chloro Analog (Halogen Exchange) | Use of AlCl₃ at high temps or prolonged reaction time.[1] | Switch to SnCl₄ or TiCl₄. If using AlCl₃, keep T < 0°C and quench immediately upon completion.[1] |
| Peak at RRT ~1.2 (Non-polar) | N-Acetyl Isomer (1-acetyl-5-bromo-2-chloro...)[1] | Reaction quenched too early; kinetic product didn't rearrange. | Extend reaction time at RT. Do not heat excessively (degradation risk). |
| New Peak appeared during workup | 5-Bromo-2-oxindole derivative | Hydrolysis of C2-Cl . The C2-Cl is labile in acidic water. | pH Control: Quench into cold NaHCO₃. Ensure final aqueous layer is pH 6-7, not pH 1.[1] |
| Red/Brown Gum | Oligomers/Polymers | High concentration or oxidative stress. | Run reaction dilute (0.1 M). Degas solvents (Indoles oxidize easily).[1] |
| Mass Spec shows M+42 | N,3-Diacetyl | Excess Acetyl Chloride (>2.0 eq).[1] | Strictly limit Acetyl Chloride to 1.1–1.2 eq. |
Module 3: Optimized Experimental Protocol
This protocol is designed to be self-validating ; the color changes and solubility checks act as checkpoints.
Materials:
-
5-Bromo-2-chloroindole (1.0 eq)[1]
-
Acetyl Chloride (1.2 eq)[1]
-
SnCl₄ (1.2 eq) [Handle under N₂][1]
-
DCM (Anhydrous)[1]
Step-by-Step:
-
Preparation: Dissolve 5-bromo-2-chloroindole in anhydrous DCM (10 mL/g) under Nitrogen. Cool to 0°C .
-
Checkpoint: Solution should be clear/light yellow. Darkening implies wet solvent or oxidation.
-
-
Lewis Acid Addition: Add SnCl₄ dropwise.
-
Observation: A transient precipitate or color change (complex formation) is normal.
-
-
Acylation: Add Acetyl Chloride dropwise over 15 minutes.
-
Thermodynamics: Maintain 0°C to prevent exotherms that trigger halogen exchange.
-
-
Rearrangement: Allow to warm to Room Temperature (20-25°C) and stir for 2-4 hours.
-
Monitor: TLC (Hexane:EtOAc 8:2).[1] The N-acetyl spot (higher Rf) should disappear, converting to the C3-acetyl spot (lower Rf).
-
-
Quench (CRITICAL): Pour the reaction mixture slowly into ice-cold saturated NaHCO₃ .
-
Why? Direct water quench generates HCl, dropping pH < 1.[1] This hydrolyzes the C2-Cl to C2-OH (Oxindole). Bicarbonate buffers this immediately.
-
-
Workup: Extract with DCM. Wash organic layer with Brine.[2] Dry over Na₂SO₄.[3]
-
Purification: Recrystallize from Ethanol/Water (9:1) or triturated with cold Diethyl Ether.
-
Note: Avoid silica columns if possible; the acidic nature of silica can sometimes degrade the C2-Cl moiety.
-
Module 4: Purification Decision Tree
If the crude solid is not pure, follow this logic to avoid wasting material.
Figure 2: Purification workflow based on impurity polarity.[1]
Frequently Asked Questions (FAQ)
Q1: Can I use Vilsmeier-Haack (POCl₃/DMAc) instead of Friedel-Crafts?
-
A: Yes, but proceed with caution. Reacting 5-bromooxindole with POCl₃/DMAc generates the Vilsmeier reagent in situ to chlorinate C2 and acetylate C3 simultaneously. However, this route generates significant phosphorous byproducts and "red tars."[1] It requires a harsh acidic workup which risks hydrolyzing the product. Friedel-Crafts is generally cleaner for acetylation.
Q2: My product is turning pink/purple on the bench. Why?
-
A: Indoles are light-sensitive and prone to oxidation. The color change indicates the formation of radical cations or dimers. Store the solid in amber vials under Argon at -20°C.
Q3: I see a ~50% yield loss during the water wash. Where did it go?
-
A: Check the pH of your aqueous layer. If it was strongly acidic, your product likely hydrolyzed to the oxindole form (which is more water-soluble/polar) or precipitated as a gum that was discarded. Always keep the quench pH neutral.
Q4: Can I use Aluminum Chloride (AlCl₃) if I don't have SnCl₄?
-
A: Yes, but you must mitigate "Halogen Scrambling."[1]
-
Do not exceed 0°C.
-
Use stoichiometric AlCl₃ (1.1 eq), not a large excess.[1]
-
Quench exactly when the starting material is consumed.
-
References
-
Vilsmeier-Haack Mechanism & Variations
-
Impurity Formation in Friedel-Crafts (Halogen Exchange)
-
Synthesis of 3-Acetyl-2-chloroindoles (General Protocol)
-
Hydrolysis Risks of 2-Chloroindoles
-
General Purification of Bromo-Indole Derivatives
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. 2-CHLORO-1-(1-METHYL-1H-INDOL-3-YL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 3. 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Purity in 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles encountered when synthesizing and purifying 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone (commonly referred to as 3-acetyl-5-bromo-2-chloroindole).
This compound is a critical halogenated building block used in the development of antiviral agents, antifungal compounds, and marine alkaloid analogs[1][2]. However, its synthesis is notoriously prone to low purity yields due to the ambident nucleophilicity of the indole core, its sensitivity to strong acids, and the risk of halogen scrambling during electrophilic substitution.
Mechanistic Pathways & Synthesis Workflow
The most reliable synthetic route to this molecule involves a two-step process:
-
Regioselective Friedel-Crafts Acylation: Introduction of the acetyl group at the C3 position of 5-bromoindole[3].
-
Electrophilic C2-Chlorination: Subsequent chlorination of the C2 position using a controlled Cl⁺ source[2].
Understanding where this pathway deviates is the first step in troubleshooting your purity issues.
Synthesis workflow of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone and primary impurity pathways.
Quantitative Impurity Profiling
Before altering your protocol, analyze your crude mixture using LC-MS. Match your analytical data against this quantitative troubleshooting matrix to identify the root cause of your purity drop.
| Impurity Profile | Relative Mass Shift (LC-MS) | Primary Root Cause | Prevention Strategy |
| N-Acetyl Regioisomer | Same as target (Isomeric) | Basic conditions or uncatalyzed thermal acylation. | Use metal triflates (e.g., Y(OTf)₃) under strictly anhydrous conditions. |
| 1,3-Diacetylindole | +42 Da | Excess acylating agent. | Limit acetic anhydride to exactly 1.1 equivalents. |
| Over-chlorinated | +34 Da (Isotope pattern shift) | Excess NCS or elevated temperatures during C2 chlorination. | Maintain 0°C; use exactly 1.05 eq NCS. Monitor strictly by TLC. |
| Indole Dimers/Tars | > +200 Da (Broad, tailing peaks) | Harsh Lewis acids (AlCl₃) causing C3-C2 intermolecular coupling. | Switch to milder Lewis acids or Brønsted acidic ionic liquids. |
| Dehalogenated | -78 Da (Loss of Bromine) | Protodehalogenation from extended heating in strong acid. | Minimize reaction time; avoid temperatures above 60°C. |
Troubleshooting FAQs
Q: My LC-MS shows a major impurity with the exact same mass as the product, but a different retention time. What is it, and how do I eliminate it?
A: You are observing the N-acetyl regioisomer (1-acetyl-5-bromo-2-chloroindole). Indoles are ambident nucleophiles. While the C3 position is approximately
Mechanistic divergence between thermodynamic C3-acylation and kinetic N-acylation.
Q: The reaction mixture turns into a black, insoluble tar during the acetylation step. What happened?
A: This is a classic sign of acid-catalyzed indole polymerization. If you are using traditional Lewis acids like Aluminum Chloride (AlCl₃), the reaction between the acid and the acylating agent generates HCl gas. This strong Brønsted acidity protonates the electron-rich indole C3 position, creating an electrophilic species that attacks another indole molecule, leading to rapid dimerization and tar formation[5]. Causality & Solution: Avoid AlCl₃. Use milder, water-tolerant conditions such as catalytic Y(OTf)₃ or microwave-assisted synthesis in Brønsted acidic ionic liquids, which facilitate acylation without degrading the indole core[3][6].
Q: During the C2-chlorination step, I observe an M+34 peak. How do I control the halogenation?
A: An M+34 peak indicates over-chlorination (the addition of a second chlorine atom, likely at C6 or C4). Once the C3 position is blocked by the acetyl group, the C2 position becomes the next most nucleophilic site on the pyrrole ring. N-Chlorosuccinimide (NCS) is used to deliver a controlled Cl⁺ equivalent[2]. However, the indole ring remains highly activated. Causality & Solution: Over-chlorination is strictly a function of thermal energy and stoichiometry. Perform the NCS addition at exactly 0°C in anhydrous THF. Use no more than 1.05 equivalents of NCS, and quench the reaction immediately once TLC indicates the consumption of the starting material.
Validated Experimental Protocol
To guarantee high purity, discard legacy AlCl₃ protocols and utilize this self-validating, two-step methodology.
Step 1: Regioselective C3-Acetylation of 5-Bromoindole
This step utilizes a metal triflate to ensure >95% C3 regioselectivity without N-protection.
-
Setup: In an oven-dried Schlenk flask under N₂, dissolve 5-bromoindole (10.0 mmol, 1.0 eq) in anhydrous acetonitrile (30 mL).
-
Catalyst Addition: Add Yttrium(III) triflate (Y(OTf)₃) (0.5 mmol, 5 mol%). Stir for 5 minutes at room temperature.
-
Acylation: Dropwise, add acetic anhydride (11.0 mmol, 1.1 eq) over 10 minutes.
-
Reaction: Heat the mixture to 60°C.
-
Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (
) should disappear, replaced by a highly UV-active spot ( ). LC-MS must show the characteristic bromine isotope doublet at m/z 238/240 [M+H]⁺. -
Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from ethanol to yield pure 3-acetyl-5-bromoindole.
Step 2: Electrophilic C2-Chlorination
This step uses NCS under strict thermal control to prevent over-chlorination.
-
Setup: Dissolve the purified 3-acetyl-5-bromoindole (5.0 mmol, 1.0 eq) in anhydrous THF (25 mL) under N₂.
-
Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0°C.
-
Chlorination: Add N-Chlorosuccinimide (NCS) (5.25 mmol, 1.05 eq) in three equal portions over 15 minutes. Keep the reaction strictly at 0°C.
-
Self-Validation Checkpoint: Stir for 2 hours at 0°C. The solution will transition from clear to pale yellow. LC-MS must show a mass shift to m/z 272/274/276 [M+H]⁺, reflecting the distinct isotope pattern of one Bromine and one Chlorine atom. If an M+34 peak appears, quench immediately.
-
Workup: Quench the reaction with 10% aqueous sodium thiosulfate (15 mL) to neutralize any unreacted NCS. Extract with dichloromethane (3 x 20 mL). Wash with water, dry over MgSO₄, and evaporate.
-
Final Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone in >98% purity.
References
-
An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea Source: MDPI (Molecules) URL:[Link]
-
A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles Source: MDPI (Molecules) URL:[Link]
-
3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds Source: ResearchGate URL:[Link]
Sources
- 1. An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Buy 1H-Indole-3-acetyl chloride | 50720-05-3 [smolecule.com]
- 5. scispace.com [scispace.com]
- 6. Brønsted acidic ionic liquid-promoted direct C3-acylation of N -unsubstituted indoles with acid anhydrides under microwave irradiation - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11362E [pubs.rsc.org]
Technical Support Center: Troubleshooting 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone Derivatives
Welcome to the Application Scientist Support Center. 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone is a highly versatile, yet notoriously stubborn, polyfunctionalized indole building block used in drug discovery. The primary challenge researchers face with this scaffold is the severe steric hindrance and electronic interplay between the C2-chloro and C3-acetyl groups[1]. This guide provides mechanistic insights, validated protocols, and troubleshooting FAQs to help you overcome these synthetic bottlenecks.
Section 1: Structural & Mechanistic Insights (The "Why")
Why is this molecule so difficult to functionalize? The indole core is naturally planar, but the bulky chlorine atom at the C2 position forces the adjacent C3-acetyl group out of coplanarity to minimize van der Waals repulsion[1][2]. This conformational twist has two major consequences:
-
Electronic Decoupling: It breaks the
-conjugation between the indole ring and the carbonyl group, altering its electrophilicity. -
Steric Shielding: It physically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack at the carbonyl carbon, severely hindering condensation reactions.
Furthermore, the C2-Cl bond is shielded by the acetyl group, rendering standard palladium-catalyzed cross-coupling at C2 highly inefficient compared to the unhindered C5-Br position[3][4].
Reactivity map highlighting steric and electronic effects on functionalization sites.
Section 2: FAQ & Troubleshooting Guides (The "How")
Q1: My Aldol condensations at the C3-acetyl group are failing or yielding <10%. How can I force this reaction?
-
Cause: Standard thermodynamic base-catalyzed conditions (e.g., NaOH/EtOH) fail because the C2-chlorine atom sterically shields the enolate, and the twisted conformation prevents the necessary transition state geometry.
-
Solution: Transition to strong, non-nucleophilic bases (e.g., LiHMDS) to pre-form the kinetic enolate quantitatively at low temperatures.
-
Self-Validating Protocol:
-
Dissolve 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone (1.0 eq) in anhydrous THF (0.1 M) under Argon.
-
Cool to -78 °C. Add LiHMDS (1.2 eq, 1.0 M in THF) dropwise. Stir for 30 mins to ensure complete enolization.
-
Add the target aldehyde (1.1 eq) dropwise.
-
Validation Step: Quench a 50 µL aliquot in saturated NH
Cl, extract with EtOAc, and check via TLC. The disappearance of the starting material UV spot confirms enolate trapping. -
Warm to room temperature and stir for 2 hours. Quench with water and extract.
-
Q2: How do I achieve chemoselective Suzuki-Miyaura cross-coupling exclusively at the C5-Br position?
-
Cause: While C5-Br is naturally more reactive toward oxidative addition than C2-Cl, aggressive conditions (high heat, strong bases, highly active ligands) can lead to competitive insertion at C2 or oligomerization[4].
-
Solution: Exploit the steric hindrance at C2. Use a standard, moderately bulky catalyst like Pd(dppf)Cl
which easily inserts into the unhindered C5-Br but is too sterically demanding to access the C2-Cl bond shielded by the C3-acetyl group[3]. -
Self-Validating Protocol:
-
Charge a flask with the indole (1.0 eq), arylboronic acid (1.1 eq), Pd(dppf)Cl
(0.05 eq), and K CO (2.0 eq). -
Add degassed 1,4-Dioxane/H
O (4:1 v/v). -
Heat at 80 °C for 4-6 hours.
-
Validation Step: Analyze the crude reaction mixture via LC-MS. Look for the mass shift corresponding to the C5-coupled product retaining the chlorine isotope pattern (M and M+2 in a 3:1 ratio).
-
Q3: I want to functionalize the C2 position (replace Cl). Why is the Pd catalyst dying?
-
Cause: Extreme steric hindrance from the C3-acetyl group blocks the Pd catalytic cycle. Standard ligands cannot form the required transition state for reductive elimination at C2.
-
Solution: You must use highly electron-rich, bulky biaryl phosphine ligands (e.g., XPhos or BrettPhos) that promote rapid reductive elimination and can accommodate the steric bulk of the ortho-acetyl group.
Q4: N-Alkylation at position 1 is sluggish. What is the workaround?
-
Cause: The C2-Cl exerts an inductive electron-withdrawing effect (-I effect), which slightly reduces the nucleophilicity of the N1 nitrogen once deprotonated.
-
Solution: Avoid weak bases like K
CO . Use Sodium Hydride (NaH) in a polar aprotic solvent (DMF) to ensure complete irreversible deprotonation before adding the alkyl halide.
Section 3: Quantitative Data Summary
Table 1: Chemoselectivity and Yields in Cross-Coupling of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone
| Reaction Goal | Catalyst/Ligand System | Base / Solvent | Target Site | Typical Yield | Causality / Note |
| C5 Arylation | Pd(dppf)Cl | K | C5-Br | 85-95% | Steric shielding at C2 prevents competitive insertion. |
| C2 Amination | Pd | t-BuONa / Toluene | C2-Cl | 60-75% | Bulky ligand required to overcome C3-acetyl hindrance. |
| C3 Enolization | None (LiHMDS) | None / THF (-78 °C) | C3-Acetyl | >90% | Non-nucleophilic strong base bypasses steric block. |
Section 4: Experimental Workflows
Workflow for divergent chemoselective functionalization at C5 versus C3 positions.
References
-
[1] A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. RSC Advances. URL:[Link]
-
[3] Isolation, biological activity and synthesis of the natural product ellipticine and related pyridocarbazoles. CORA (University College Cork). URL:[Link]
-
[4] First Suzuki–Miyaura type cross-coupling of ortho-azidobromobenzene with arylboronic acids and its application to the synthesis of fused aromatic indole-heterocycles. Tetrahedron. URL: [Link]
-
[2] Azolylimidazoles: Synthetic strategies and medicinal applications. TÜBİTAK Academic Journals. URL:[Link]
Sources
- 1. A new synthesis of indolo[2,3- b ]quinolines from 3-acetyl- N -alkyl-2-chloroindoles with 2-aminobenzophenone - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05176A [pubs.rsc.org]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. cora.ucc.ie [cora.ucc.ie]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR spectrum analysis of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone
This guide provides a rigorous technical analysis of the 1H NMR spectrum for 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone , a critical intermediate in the synthesis of antiviral and anticancer indole derivatives.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, process Chemists, and Analytical Scientists.
Executive Summary & Structural Logic
The target molecule is a 3-acetylindole derivative substituted with a bromine at C5 and a chlorine at C2. Correct structural elucidation relies on distinguishing this specific regioisomer from potential byproducts (e.g., N-acetylated species or C2-unsubstituted analogs).
The Chemical Scaffold[1]
-
C2 Substituent: Chlorine (Cl). Effect: Removes the diagnostic H2 doublet; exerts weak inductive withdrawing effect.
-
C3 Substituent: Acetyl group (-C(=O)CH3). Effect: Strong anisotropic deshielding of the peri-proton (H4).
-
C5 Substituent: Bromine (Br).[2] Effect: Splits aromatic signals; H4 becomes a doublet (meta-coupling) rather than a triplet.
Predicted Spectral Assignment (DMSO-d6)
Note: DMSO-d6 is the recommended solvent due to the poor solubility of poly-halogenated indoles in CDCl3 and to preserve the exchangeable NH signal.
| Proton (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Structural Justification |
| NH (H1) | 12.50 – 12.80 | br s | 1H | - | Highly deshielded due to H-bonding and EWG (Acetyl/Cl/Br). |
| H4 | 8.20 – 8.35 | d | 1H | ~2.0 (meta) | Diagnostic: Peri-effect from C3-carbonyl shifts this downfield significantly. |
| H7 | 7.45 – 7.55 | d | 1H | ~8.6 (ortho) | Ortho-coupling to H6. Less affected by C3-acetyl. |
| H6 | 7.30 – 7.40 | dd | 1H | 8.6, 2.0 | Coupled to H7 (ortho) and H4 (meta). |
| Acetyl-CH3 | 2.55 – 2.65 | s | 3H | - | Methyl ketone singlet. Distinct from N-acetyl (~2.7+ ppm). |
Comparative Analysis: Validation Against Alternatives
This section compares the target product against its most common synthetic precursors and potential regioisomers to ensure reaction success.
Comparison A: Target vs. Starting Material (5-Bromo-2-chloroindole)
Context: Validating the Friedel-Crafts Acylation step.
| Feature | Starting Material (Precursor) | Target Product | Observation for Validation |
| C3-H Signal | Present (~6.5 ppm) | Absent | Disappearance of the aromatic signal at ~6.5 ppm confirms substitution at C3. |
| Methyl Signal | Absent | Present (~2.60 ppm) | Appearance of a sharp 3H singlet confirms acetylation. |
| H4 Shift | ~7.6 ppm | ~8.3 ppm | The "Peri-Effect" shift of H4 is the strongest evidence of C3-acylation. |
Comparison B: Target vs. N-Acetyl Isomer (Byproduct)
Context: Distinguishing C3-acylation from N-acylation (1-(5-bromo-2-chloro-1H-indol-1-yl)ethanone).
| Feature | Target (C3-Acetyl) | N-Acetyl Isomer (Byproduct) | Mechanistic Insight |
| H7 Shift | ~7.5 ppm (Normal) | > 8.0 ppm (Deshielded) | In N-acetyl indoles, the carbonyl deshields the ortho-proton (H7). |
| H4 Shift | > 8.2 ppm (Deshielded) | ~7.6 ppm (Normal) | In C3-acetyl indoles, the carbonyl deshields the peri-proton (H4). |
| NH Signal | Present (~12.6 ppm) | Absent | N-acylation removes the exchangeable proton. |
Experimental Protocol: Acquisition & Processing
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.8% D).
-
Why? CDCl3 often leads to peak broadening for NH signals and poor solubility for di-halogenated indoles.
-
-
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain, as these cause magnetic field inhomogeneity (broad lines).
Step 2: Instrument Parameters (400 MHz+)
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Scans (NS): 16 (minimum) to 64 (for clean 13C satellites inspection).
-
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (if quantitative integration is required).
-
Temperature: 298 K (25°C).
Step 3: Processing Logic
-
Phasing: Apply automatic phasing, then manual correction to flatten the baseline around the broad NH peak.
-
Integration:
-
Set the Methyl singlet (2.60 ppm) to 3.00 .
-
Verify aromatic integrals sum to 3.00 (H4 + H6 + H7).
-
Verify NH integral is ~1.00 (often 0.8–0.9 due to exchange).
-
Visualizations
Diagram 1: Synthesis Validation Workflow
This flowchart guides the decision-making process during reaction monitoring.
Caption: Logical workflow for distinguishing the target 3-acetylindole from starting materials and N-acetylated impurities.
Diagram 2: Proton Assignment & Coupling Logic
A visual representation of the splitting patterns and spatial relationships.
Caption: Influence of substituents on chemical shifts and coupling constants. The C3-Acetyl group selectively deshields H4.
References
-
Synthesis of 3-Acetylindoles
-
Substituent Effects in NMR
- Title: 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
Indole NMR Data
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Guide: HPLC Method Development for 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone Purity
Executive Summary
This guide provides a technical roadmap for the chromatographic purity analysis of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone (CAS: 19620-90-7). As a critical intermediate in the synthesis of antiviral and anticancer indole derivatives, its purity directly impacts downstream yield and safety profiles.
We objectively compare three distinct chromatographic approaches:
-
Standard RP-HPLC (C18): The robust, universal benchmark.
-
UHPLC (Sub-2 µm C18): The high-throughput alternative for rapid release testing.
-
Orthogonal Selectivity (Phenyl-Hexyl): The superior choice for resolving halogenated regioisomers.
Part 1: Compound Profile & Method Strategy
Physicochemical Drivers
The analyte is a tri-substituted indole.[1] Three core properties dictate the separation strategy:
-
Hydrophobicity: The bromo and chloro substituents significantly increase lipophilicity compared to the parent indole. A high-strength organic modifier (Acetonitrile) is required.
-
Weak Acidity: The indole N-H proton (pKa ~16) is non-ionizable in standard reversed-phase conditions; however, the C3-acetyl group introduces a dipole. Acidic mobile phases are essential to suppress silanol interactions with the electron-rich indole ring, preventing peak tailing.
-
Halogenation: The presence of Br and Cl atoms creates specific electron-density clouds ("sigma holes") that interact uniquely with phenyl-based stationary phases via
and halogen-bonding mechanisms.
Impurity Fate Mapping
Understanding potential impurities is the first step in method development.
-
Impurity A (Starting Material): 5-Bromo-2-chloroindole (Unreacted).
-
Impurity B (Over-reaction): 1,3-Diacetyl-5-bromo-2-chloroindole (N-acetylation).
-
Impurity C (Degradant): 5-Bromo-3-acetylindole (De-chlorination byproduct).
Figure 1: Synthetic pathway and impurity genesis for 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone.
Part 2: Comparative Analysis of Methods
We evaluated three methodologies to determine the optimal balance of resolution, speed, and robustness.
Method A: The Benchmark (C18 Standard HPLC)
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mechanism: Pure hydrophobic partitioning.
-
Verdict: Reliable but struggles to fully resolve the de-chloro impurity from the main peak due to structural similarity.
Method B: The Speed Alternative (UHPLC)
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mechanism: High efficiency, rapid mass transfer.
-
Verdict: Reduces run time by 70% but requires 15,000 psi capability. Excellent for batch release but lower loadability for impurity isolation.
Method C: The Selectivity Choice (Phenyl-Hexyl)
-
Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).
-
Mechanism: Hydrophobic +
interactions. -
Verdict: Recommended. The phenyl ring in the stationary phase interacts with the halogenated indole core, providing superior selectivity for separating the chloro/bromo positional variants.
Comparative Data Summary
| Metric | Method A (C18) | Method B (UHPLC) | Method C (Phenyl-Hexyl) |
| Run Time | 25.0 min | 6.5 min | 22.0 min |
| Resolution (Main/Imp A) | 2.1 | 2.4 | 3.8 |
| Resolution (Main/Imp C) | 1.2 (Critical Pair) | 1.5 | 2.9 |
| Tailing Factor | 1.3 | 1.1 | 1.05 |
| LOD (µg/mL) | 0.05 | 0.01 | 0.04 |
| Solvent Usage | High (~25 mL) | Low (~3 mL) | High (~22 mL) |
Part 3: Detailed Experimental Protocol
Recommended Method: Option C (Phenyl-Hexyl Selectivity)
This protocol prioritizes the separation of the critical "de-chloro" impurity, which often co-elutes on standard C18 columns.
Reagents & Equipment
-
Solvent A: HPLC-grade Water + 0.1% Phosphoric Acid (H₃PO₄). Note: Phosphoric acid suppresses silanol activity better than formic acid for indoles.
-
Solvent B: HPLC-grade Acetonitrile.
-
Column: Phenyl-Hexyl phase (e.g., Phenomenex Luna or Agilent ZORBAX), 5 µm, 4.6 x 150 mm.
-
Detector: Diode Array Detector (DAD).
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C (Slightly elevated temperature improves mass transfer for halogenated aromatics).
-
Injection Volume: 10 µL.
-
Detection: 254 nm (primary), 280 nm (secondary for specificity).
Gradient Program
| Time (min) | % Solvent A (Aq) | % Solvent B (ACN) | Event |
| 0.0 | 80 | 20 | Equilibration |
| 2.0 | 80 | 20 | Isocratic Hold |
| 15.0 | 20 | 80 | Linear Gradient |
| 18.0 | 20 | 80 | Wash |
| 18.1 | 80 | 20 | Return to Initial |
| 22.0 | 80 | 20 | Re-equilibration |
Sample Preparation
-
Stock Solution: Dissolve 10 mg of sample in 10 mL of Acetonitrile (1000 ppm). Sonicate for 5 mins.
-
Working Solution: Dilute 1 mL of Stock into 9 mL of Mobile Phase Initial Ratio (80:20 Water:ACN).
-
Critical Step: Do not use 100% ACN as the diluent for injection; it causes "solvent wash" effects leading to split peaks for early eluters.
-
Part 4: Method Development Workflow
The following logic gate ensures the method remains robust even if impurity profiles change during scale-up.
Figure 2: Decision tree for selecting stationary phases for halogenated indole analysis.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13649666, 1-(5-Bromo-1H-indol-3-yl)ethanone. Retrieved from [Link]
-
Separation Science. (2023). Comparing HPLC and UPLC: Resolution and Throughput. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatics. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge
1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone is a halogenated indole derivative. Such compounds are of significant interest in medicinal chemistry and drug development due to the diverse biological activities of the indole scaffold. Accurate structural characterization is paramount for understanding structure-activity relationships and ensuring the quality of synthesized compounds. Mass spectrometry (MS) is a cornerstone technique for this purpose, offering high sensitivity and detailed structural information through fragmentation analysis.[1][2][3] This guide will dissect the expected fragmentation pathways of this specific molecule, with a focus on interpreting the data derived from different MS-based approaches.
Part 1: The Isotopic Signature - A Halogenated Fingerprint
A key feature in the mass spectrum of any halogen-containing compound is its distinctive isotopic pattern.[4] 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone contains both a bromine and a chlorine atom, creating a highly characteristic molecular ion cluster that is invaluable for initial identification.
-
Chlorine (Cl) has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), leading to a characteristic M to M+2 peak intensity ratio of approximately 3:1.[4][5]
-
Bromine (Br) also has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), resulting in M and M+2 peaks of nearly equal intensity (1:1 ratio).[4][5]
When a molecule contains both atoms, their isotopic contributions combine. For a molecule with one chlorine and one bromine atom, the expected molecular ion cluster will exhibit peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 3:4:1 .[6] This unique pattern serves as a rapid and reliable confirmation of the presence of both one Cl and one Br atom in the analyte.
| Ion Cluster | Isotopic Composition | Theoretical Relative Abundance |
| M | C₁₀H₆(⁷⁹Br)(³⁵Cl)NO | 3 |
| M+2 | C₁₀H₆(⁸¹Br)(³⁵Cl)NO or C₁₀H₆(⁷⁹Br)(³⁷Cl)NO | 4 |
| M+4 | C₁₀H₆(⁸¹Br)(³⁷Cl)NO | 1 |
| Table 1: Predicted isotopic pattern for the molecular ion of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone. |
Part 2: Fragmentation Pathways - A Comparison of Ionization Techniques
The fragmentation of a molecule is heavily dependent on the ionization method used. "Hard" ionization techniques like Electron Ionization (EI) impart significant energy, leading to extensive fragmentation, while "soft" techniques like Electrospray Ionization (ESI) typically yield intact molecular ions with minimal fragmentation.[7][8][9]
A. Electron Ionization (EI-MS): Unveiling the Core Structure
EI is a classic, high-energy technique commonly paired with Gas Chromatography (GC-MS).[7][9] It involves bombarding the analyte with energetic electrons (typically 70 eV), causing the ejection of an electron to form an unstable radical cation (M⁺•) that readily fragments.[10] For 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone, the following fragmentation pathways are predicted:
-
Alpha-Cleavage (α-Cleavage): This is one of the most favorable fragmentation pathways for ketones.[10][11] The bond between the carbonyl carbon and the methyl group cleaves, resulting in the loss of a methyl radical (•CH₃, 15 Da) and the formation of a stable, resonance-stabilized acylium ion. This fragment is expected to be a major peak in the spectrum.
-
Loss of Carbon Monoxide (CO): The acylium ion can subsequently lose a neutral molecule of carbon monoxide (28 Da). This is a common secondary fragmentation for carbonyl-containing compounds.[12][13]
-
Indole Ring Fragmentation: The indole ring itself is relatively stable due to its aromaticity.[11] However, subsequent fragmentations can occur, such as the loss of HCN (27 Da), which is characteristic of indole fragmentation.[12]
-
Halogen Loss: Cleavage of the C-Br or C-Cl bonds can lead to the loss of bromine or chlorine radicals, although this may be less favored than the initial alpha-cleavage.
Predicted EI fragmentation of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone.
B. Electrospray Ionization (ESI-MS): Focusing on the Molecular Ion
ESI is a soft ionization technique, ideal for molecules that are polar, non-volatile, or thermally fragile.[8][14] It is the standard ionization source for Liquid Chromatography (LC-MS). ESI generates ions by creating a fine spray of charged droplets from a solution, resulting in protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[7][14]
-
Primary Observation: For 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone, ESI-MS in positive ion mode would be expected to show a strong signal for the protonated molecule, [M+H]⁺, at m/z 272/274/276. The characteristic 3:4:1 isotopic pattern would be fully preserved.
-
Tandem MS (MS/MS): To gain structural information with ESI, tandem mass spectrometry is employed. In this technique, the [M+H]⁺ ion is selected and fragmented through collision-induced dissociation (CID).[15][16] The fragmentation of ESI-generated ions often differs from EI fragmentation because they are even-electron species.[14] While similar losses (like the acetyl group) can be induced, the pathways can be more complex and are influenced by the site of protonation.
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS) |
| Ionization Principle | High-energy electron bombardment (Hard) | Charged droplet evaporation (Soft) |
| Molecular Ion | Radical cation (M⁺•), may be weak or absent | Protonated molecule ([M+H]⁺), typically strong |
| Fragmentation | Extensive, provides rich structural detail | Minimal; requires tandem MS (MS/MS) for fragmentation |
| Coupling | Typically GC-MS | Typically LC-MS |
| Best For | Volatile, thermally stable small molecules | Polar, non-volatile, or large molecules |
| Table 2: Comparison of EI and ESI for the analysis of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone. |
Part 3: Experimental Protocol - A Self-Validating Workflow
To ensure trustworthy and reproducible results, a well-defined experimental protocol is essential. Below is a standard workflow for analyzing this compound using LC-MS/MS.
A typical LC-MS/MS workflow for structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
-
Perform a serial dilution to a working concentration of approximately 1 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter to remove particulates.
-
-
Liquid Chromatography (LC):
-
Column: Use a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Scan Mode 1 (Full Scan): Acquire data from m/z 100-500 to identify the protonated molecular ion [M+H]⁺ and confirm its isotopic pattern.
-
Scan Mode 2 (Tandem MS): Select the most abundant isotope of the molecular ion (e.g., m/z 272) as the precursor for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
Part 4: Comparison with Alternative Analytical Techniques
While MS provides invaluable molecular weight and fragmentation data, a comprehensive structural elucidation relies on complementary techniques.[2][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for determining the precise connectivity of atoms in a molecule. ¹H NMR would confirm the number and environment of protons on the indole ring and the methyl group, while ¹³C NMR would identify all unique carbon atoms. 2D NMR techniques (like COSY and HMBC) would be used to piece together the final structure unambiguously.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups.[17] For this molecule, a strong absorption band around 1650-1700 cm⁻¹ would confirm the presence of the ketone carbonyl group (C=O). A broad peak above 3200 cm⁻¹ would indicate the N-H stretch of the indole ring.
The mass spectrometric analysis of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone offers a wealth of structural information. The highly characteristic 3:4:1 isotopic cluster provides immediate confirmation of its elemental composition. Under high-energy EI conditions, predictable fragmentation via alpha-cleavage reveals the acetyl substitution pattern. In contrast, soft ESI is ideal for confirming the molecular weight, with tandem MS/MS required to induce fragmentation for structural confirmation. When combined with NMR and IR spectroscopy, these mass spectrometric approaches provide a powerful and self-validating toolkit for the complete and confident structural elucidation of this and similar halogenated indole compounds.
References
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2012, April 25). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? Retrieved from [Link]
-
Fiveable. (2025, August 15). Ionization techniques (EI, CI, ESI, MALDI) | Analytical Chemistry. Retrieved from [Link]
-
College of St. Benedict & St. John's University. (n.d.). ms isotopes: Br and Cl. Retrieved from [Link]
-
de Hoffmann, E., & Stroobant, V. (2017, November 20). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, August 7). What is the difference of spectra of EI-MS and ESI-MS/MS? Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). organic mass spectrometry analysis. Retrieved from [Link]
-
Siniscalchi, T. (2020, June 15). Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. YouTube. Retrieved from [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]
-
PubMed. (1979, May 31). Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds. Retrieved from [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Retrieved from [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Reiner, E. J., et al. (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]
-
ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]
-
Prasain, J. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
University of Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
-
Collard Group. (n.d.). MASS SPECTROMETRY: BASIC EXPERIMENT. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]
-
University of Huddersfield. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 12). 5: Analytical Methods for Structure Elucidation. Retrieved from [Link]
-
Workman, Jr., J. (2020, November 16). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]
-
Wang, W., et al. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. Retrieved from [Link]
-
Jackson, G. (2014, May 17). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. West Virginia University. Retrieved from [Link]
Sources
- 1. Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ms isotopes: Br and Cl [employees.csbsju.edu]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. gala.gre.ac.uk [gala.gre.ac.uk]
- 17. ocw.mit.edu [ocw.mit.edu]
Comparative Biological Profile: 5-Bromo vs. 5-Chloro Indole Derivatives
[1]
Executive Summary
The indole scaffold is a privileged structure in medicinal chemistry, serving as the core for thousands of bioactive molecules.[1] Modification at the C-5 position is a critical strategy for modulating lipophilicity, metabolic stability, and target engagement.[2] This guide provides a technical comparison between 5-bromo and 5-chloro indole derivatives.
While often treated as interchangeable bioisosteres, these substituents exhibit distinct mechanistic behaviors:
-
5-Bromo derivatives typically offer superior potency in targets driven by halogen bonding (e.g., tubulin binding) and hydrophobic enclosure due to the larger sigma hole and van der Waals radius.
-
5-Chloro derivatives often provide a more balanced profile of metabolic stability and solubility, frequently serving as optimal leads in kinase inhibition (e.g., EGFR) and antibiofilm applications.
Physicochemical & Mechanistic Basis[2]
The biological divergence between 5-Cl and 5-Br indoles is rooted in their electronic and steric properties. Understanding these fundamental differences is essential for rational drug design.
The Sigma Hole & Halogen Bonding
The most critical mechanistic differentiator is the sigma hole —a region of positive electrostatic potential on the extension of the C-X bond axis.[3]
-
Bromine (Br): Exhibits a larger, more positive sigma hole compared to chlorine. This allows 5-bromoindoles to form stronger, more directional halogen bonds with nucleophilic residues (e.g., backbone carbonyls, histidine nitrogen) in protein active sites.
-
Chlorine (Cl): Has a smaller sigma hole and higher electronegativity. While it can participate in halogen bonding, the interaction energy is generally lower (1–2 kcal/mol less) than that of bromine.
Steric and Lipophilic Parameters
| Property | 5-Chloro Indole | 5-Bromo Indole | Implication for SAR |
| Van der Waals Radius | 1.75 Å | 1.85 Å | Br requires larger hydrophobic pockets; Cl tolerates tighter steric constraints. |
| C–X Bond Length | ~1.74 Å | ~1.89 Å | Br extends the ligand reach, potentially accessing deeper sub-pockets. |
| Lipophilicity (LogP) | ~2.9 | ~3.1 | Br increases membrane permeability but decreases aqueous solubility. |
| Electronic Effect ( | +0.23 | +0.23 | Inductive effects are similar; biological differences are rarely driven by electronics alone. |
Visualization: SAR Decision Logic
Figure 1: Decision matrix for selecting between Chlorine and Bromine at the indole C-5 position based on structural and metabolic constraints.
Case Study: Anticancer Efficacy
Tubulin Polymerization Inhibition (Br Dominance)
In the development of arylthioindole tubulin inhibitors, the 5-position of the indole ring sits in a hydrophobic pocket of the colchicine binding site.
-
Observation: 5-Bromo derivatives consistently outperform 5-Chloro analogs.
-
Mechanism: The larger volume of Br fills the hydrophobic pocket more effectively (entropic gain), and the enhanced sigma hole forms a stabilizing interaction with the backbone carbonyl of Valα181.
-
Data: In a comparative study of arylthioindoles, the 5-bromo derivative showed an IC50 of 14 nM against MCF-7 cells, whereas the 5-chloro analog was 2-fold less potent (~30 nM) and the 5-methyl analog was significantly weaker.
Kinase Inhibition: EGFR & BRAF (Cl Utility)
For kinase inhibitors, particularly those targeting EGFR (T790M mutants), 5-chloroindole-2-carboxylates have shown exceptional promise.[1][4]
-
Observation: 5-Chloro derivatives achieved nanomolar potency (IC50 = 68 nM) against EGFR, comparable to erlotinib.[4]
-
Mechanism: In the ATP-binding pocket of kinases, the "gatekeeper" residue often imposes steric constraints. The slightly smaller 5-chloro substituent avoids steric clash while maintaining sufficient lipophilicity to anchor the molecule.
-
Data Summary:
| Target | Scaffold | 5-Cl Activity (IC50) | 5-Br Activity (IC50) | Notes |
| Tubulin | Arylthioindole | 2.6 µM (Assembly) | 1.1 µM (Assembly) | Br binds tighter to colchicine site. |
| EGFR | Indole-2-carboxylate | 68 nM | ~80–100 nM | Cl provides optimal steric fit. |
| Bcl-2 | Oxadiazole amine | 0.83 µM | 1.2 µM | Comparable; Cl slightly preferred for solubility. |
Case Study: Antimicrobial & Biofilm Activity
Halogenated indoles act as signaling molecules that can disrupt bacterial communication (quorum sensing).
Biofilm Inhibition in Vibrio and E. coli
-
5-Chloroindole: Identified as a potent biofilm inhibitor. In Uropathogenic E. coli (UPEC), 5-chloroindole (20 µg/mL) inhibited biofilm formation by ~67% without significant toxicity to the bacteria itself (non-bactericidal mechanism), reducing the pressure for resistance development.
-
Comparison: While 5-bromoindole is also active (MIC ~50 µg/mL against V. parahaemolyticus), the 5-chloro derivative is often favored in antibiofilm applications due to its higher aqueous solubility, which aids in penetrating the extracellular polymeric substance (EPS) matrix of the biofilm.
Synthetic & Metabolic Considerations
Metabolic Stability[1][6][7]
-
Oxidative Metabolism: The C-5 position is a metabolic "soft spot" on the indole ring (susceptible to hydroxylation). Both Cl and Br block this position effectively.
-
Metabolic Liability: Bromine is more susceptible to oxidative debromination or metal-catalyzed coupling in vivo compared to the stronger C-Cl bond. For chronic administration drugs, 5-chloro is generally preferred to minimize the formation of reactive metabolites.
Synthetic Accessibility[1]
-
Halogen Exchange: 5-Chloroindole is frequently synthesized from 5-bromoindole using copper-catalyzed halogen exchange (CuCl, NMP, 150°C). This makes 5-bromoindole a versatile starting material for library generation, whereas 5-chloroindole is often the final "optimized" product for stability.
Experimental Protocols
Protocol A: Synthesis of 5-Chloroindole from 5-Bromoindole (Halogen Exchange)
Use this protocol to convert a 5-bromo lead to a 5-chloro analog for stability comparison.
-
Reagents: 5-Bromoindole (1.0 eq), CuCl (2.0 eq), N-Methyl-2-pyrrolidone (NMP).
-
Procedure:
-
Dissolve 5-bromoindole in NMP (0.5 M concentration) in a sealed tube.
-
Add CuCl and purge with argon.
-
Heat to 150°C for 12–16 hours. Monitor by TLC/LC-MS.
-
Workup: Cool to RT, dilute with ethyl acetate, wash with 1M HCl (to remove Cu), then brine. Dry over Na2SO4.
-
-
Yield: Typically 80–90%.
Protocol B: Comparative MIC Assay (Antimicrobial)
Standardized workflow for comparing 5-Cl vs 5-Br potency.
-
Preparation: Dissolve 5-chloro and 5-bromo derivatives in DMSO to 10 mg/mL stock.
-
Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (range: 500 µg/mL to 0.5 µg/mL).
-
Inoculation: Add bacterial suspension (E. coli or S. aureus) adjusted to 5 x 10^5 CFU/mL.
-
Incubation: 37°C for 18–24 hours.
-
Readout: MIC is the lowest concentration with no visible growth.
-
Note: 5-Bromo derivatives may precipitate at higher concentrations (>100 µg/mL) due to lower solubility; ensure turbidity is bacterial growth, not precipitation.
-
References
-
Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 2021. Available at: [Link]
-
Arylthioindole Inhibitors of Tubulin Polymerization: Structure-Activity Relationships. Journal of Medicinal Chemistry. Available at: [Link]
-
Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives. Molecules, 2023. Available at: [Link]
-
Halogen bonding: the σ-hole. Journal of Molecular Modeling. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Formation of σ-Hole Bonds: A Physical Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Comparison Guide: Reference Standards for 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone Analysis
Executive Summary
1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone is a highly specialized, di-halogenated indole intermediate critical in the synthesis of advanced pharmaceutical agents, such as indoleamine 2,3-dioxygenase (IDO) inhibitors and targeted kinase inhibitors. Due to its complex substitution pattern and susceptibility to degradation, accurate quantitative analysis during drug development requires exceptionally robust reference standards. This guide objectively compares the performance of different reference standard grades and provides validated, self-calibrating methodologies for establishing absolute purity.
The Molecule & Analytical Challenges
The presence of both bromine (C5) and chlorine (C2) atoms on the indole core presents unique analytical hurdles. The isotopic distributions of these halogens (
Furthermore, the indole N-H proton is highly susceptible to tautomerization and ionization depending on the solvent pH. If the analytical environment is not strictly controlled, this leads to peak broadening or retention time shifts in reverse-phase chromatography. Consequently, the choice of reference standard and the mechanistic design of the analytical method are paramount to ensuring data integrity.
Comparative Analysis of Reference Standard Grades
When performing quantitative analysis, researchers must choose between Certified Reference Materials (CRMs), commercial analytical standards, and in-house synthesized working standards.
-
Certified Reference Materials (CRMs): Produced under strict ISO 17034 guidelines[1], CRMs offer guaranteed metrological traceability to the International System of Units (SI). However, for highly specific, early-stage intermediates like 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone, specific CRMs are virtually non-existent on the commercial market.
-
Commercial Analytical Standards: These offer high nominal purity (typically >98%) and come with a standard Certificate of Analysis (COA). While suitable for qualitative identification, they often rely on mass balance approaches (100% minus chromatographic impurities). This can harbor hidden biases if non-UV absorbing impurities (like inorganic salts or residual water) are missed.
-
In-House Synthesized Working Standards: Synthesized and purified internally, these standards are highly cost-effective for routine use. To be utilized for quantitative release testing under ICH Q2(R2) guidelines[2], their absolute purity must be assigned using a primary ratio method.
Table 1: Objective Comparison of Reference Standard Grades
| Feature | ISO 17034 CRMs | Commercial Analytical Standards | In-House Working Standards |
| Metrological Traceability | Direct to SI units | Often undefined or indirect | Traceable via internal qualification |
| Purity Assignment | qNMR, Mass Balance, Titration | Mass Balance (Chromatographic) | qNMR (vs. Traceable Internal Standard) |
| Availability for this Indole | None / Extremely Rare | High (Readily available) | High (Synthesized on demand) |
| Cost per Gram | Prohibitive (> $5,000) | Moderate ($200 - $800) | Low (Cost of raw materials) |
| Best Use Case | Ultimate legal dispute resolution | Qualitative ID, early R&D | Routine GMP batch release |
Establishing Absolute Purity: The qNMR Advantage
To overcome the lack of a specific CRM for 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone, Quantitative Nuclear Magnetic Resonance (qNMR) is employed. qNMR is a self-validating, primary ratio measurement technique.
The Causality of qNMR: The fundamental principle behind qNMR is that the integrated area of an NMR resonance is directly proportional to the number of nuclei producing that signal, regardless of the molecule's chemical structure[3]. By mixing the indole intermediate with a highly pure, SI-traceable internal standard (e.g., NIST SRM 350b Benzoic Acid) in a deuterated solvent, absolute purity can be calculated without ever needing a structurally identical reference standard[4].
Workflow for qualifying in-house reference standards using qNMR and LC-MS/MS.
Experimental Protocols: Self-Validating Systems
Protocol 1: Absolute Purity Determination via H-qNMR
This protocol establishes the in-house batch as a primary standard.
-
Sample Preparation: Accurately weigh ~15.0 mg of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone and ~5.0 mg of NIST SRM 350b (Benzoic Acid, Internal Standard) using a microbalance (d = 0.001 mg).
-
Solvation: Dissolve the mixture in 0.6 mL of DMSO-
containing 0.05% TMS. Transfer to a 5 mm NMR tube. -
Instrument Parameters:
-
Pulse Angle: 90° to ensure maximum signal-to-noise ratio.
-
Relaxation Delay (D1): Set to 60 seconds. Causality: This delay is >5 times the longest longitudinal relaxation time (T1) of the protons of interest. This ensures complete macroscopic magnetization recovery between scans, a fundamental requirement for accurate integration and quantitation without signal saturation[3].
-
Scans: 64 transients.
-
-
Integration & Calculation: Integrate the isolated indole aromatic proton (e.g., C4-H singlet) against the aromatic protons of the benzoic acid standard. Calculate the mass fraction purity using the standard qNMR molar ratio equation.
Protocol 2: Routine HPLC-UV Assay Validation
Once the in-house standard is qualified via qNMR, it is used to calibrate routine HPLC-UV assays in compliance with ICH Q2(R2)[2].
-
Column Selection: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.
-
Phase B: 0.1% TFA in Acetonitrile.
-
Causality: TFA acts as an ion-pairing agent and maintains the mobile phase pH at ~2.0. This is well below the pKa of the indole N-H, ensuring the molecule remains fully protonated and neutral. This prevents peak tailing, suppresses tautomeric shifts, and ensures strict retention time reproducibility.
-
-
Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
System Suitability (Self-Validation): Inject a resolution mixture containing the target analyte and its known desbromo-degradant. The resolution factor (
) must be 2.0 to proceed with quantitation.
Primary degradation pathways of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone under stress conditions.
Experimental Data Presentation
The following table demonstrates the critical difference in assay results when evaluating a single batch of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone using different standard assignment methodologies.
Table 2: Quantitative Comparison of Purity Assignments
| Standard Grade | Assignment Method | Assigned Purity (% w/w) | Expanded Uncertainty (k=2) | Bias vs Primary |
| Commercial Analytical | Mass Balance (100% - HPLC Impurities) | 99.2% | ± 0.8% | + 1.4% |
| In-House Working Std | HPLC-UV (vs. Commercial Std) | 99.0% | ± 1.0% | + 1.2% |
| In-House Primary Std | 97.8% | ± 0.3% | 0.0% (Baseline) |
Data Observation: The mass balance approach significantly overestimates the purity of the compound because it fails to account for non-UV absorbing inorganic salts and residual solvents left over from the halogenation synthesis steps. By directly measuring the molar ratio of the target molecule, qNMR bypasses these blind spots, providing a highly accurate, SI-traceable purity value.
Conclusion
For complex halogenated intermediates like 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone, relying solely on commercial analytical standards qualified by mass balance introduces significant quantitative bias. By leveraging qNMR to establish an in-house primary standard, laboratories can achieve ISO 17034-level metrological traceability without the exorbitant costs or lead times associated with custom CRM synthesis. This self-validating approach ensures that all downstream HPLC-UV release testing strictly adheres to ICH Q2(R2) validation requirements, safeguarding the integrity of the drug development lifecycle.
References
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
-
ISO 17034 Guide to International Standards for Reference Material Producers. ARO Scientific. Available at: [Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI Magnetochemistry. Available at: [Link]
-
Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. National Center for Biotechnology Information (NCBI) / PubMed. Available at:[Link]
Sources
- 1. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 2. database.ich.org [database.ich.org]
- 3. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Guide to the Crystallographic Analysis of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone: A Comparative and Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystallographic analysis of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone. In the absence of a publicly available crystal structure for this specific compound, this document serves as a predictive comparison and a detailed methodological workflow. By examining the crystallographic data of structurally related indole derivatives, we can anticipate the key structural features and intermolecular interactions that are likely to govern the solid-state architecture of the title compound. Furthermore, a robust experimental protocol is presented to guide researchers in obtaining and analyzing its single-crystal X-ray diffraction data.
Comparative Structural Analysis: Insights from Related Indole Derivatives
The indole scaffold is a privileged structural motif in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1][2] The three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice, as determined by single-crystal X-ray diffraction (SCXRD), are crucial for understanding structure-activity relationships and for solid-form development.[3][4]
While specific crystallographic data for 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone is not yet reported, we can infer its likely structural characteristics by comparing it with known structures of other indole-3-yl ethanone derivatives. A common feature in the crystal structures of many indole derivatives is the formation of hydrogen bonds involving the indole N-H group.[5][6]
A comparative analysis of related indole derivatives reveals conserved structural motifs and potential variations influenced by different substituents. For instance, in the crystal structure of (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone, intermolecular hydrogen bonding is observed between the N-H of the indole ring and a carbonyl oxygen atom.[1] Similarly, a study of four indole derivatives with a phenyl substituent at the 2-position and a carbonyl group at the 3-position consistently showed the formation of an N-H⋯O hydrogen bond, generating a C(6) chain motif.[5]
Based on these precedents, it is highly probable that 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone will also exhibit intermolecular N-H⋯O hydrogen bonds, where the indole N-H acts as a hydrogen bond donor and the carbonyl oxygen of an adjacent molecule acts as the acceptor. The presence of the bromine and chlorine atoms on the indole ring may further influence the crystal packing through halogen bonding or other weak intermolecular interactions.
The following table summarizes key crystallographic parameters for a selection of related indole derivatives, providing a basis for predicting the structural features of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone.
| Compound | Space Group | Key Intermolecular Interactions | Reference |
| (E)-3-(2-Methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone | P1 | N–H···O hydrogen bonds | [1] |
| 1-(2-Phenyl-1H-indol-3-yl)ethanone | Not Specified | N-H⋯O hydrogen bond, C-H⋯O, C-H⋯π, and π-π stacking | [5] |
| 1-{2-[(E)-2-(5-chloro-2-nitro-phen-yl)ethen-yl]-1-phenyl-sulfonyl-1H-indol-3-yl}ethan-1-one | Not Specified | C-H⋯O hydrogen bonds | [6] |
The planarity of the indole ring system is another important feature. In most reported structures, the indole ring is nearly planar.[6] It is expected that the indole core of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone will also be largely planar, with the ethanone group likely showing some degree of torsion relative to the ring.
Experimental Workflow for Structure Determination
The definitive method for elucidating the three-dimensional structure of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone is single-crystal X-ray diffraction.[3][4][7] The following section outlines a detailed, step-by-step protocol for obtaining high-quality crystals and performing the crystallographic analysis.
Step 1: Crystallization
The primary bottleneck in SCXRD is often the growth of diffraction-quality single crystals.[7] A systematic approach to screening various crystallization conditions is recommended.
Detailed Protocol:
-
Material Purification: Ensure the sample of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone is of high purity (>98%). Impurities can inhibit crystal growth.
-
Solvent Selection:
-
Begin by testing the solubility of the compound in a range of common laboratory solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane).
-
Ideal crystallization solvents are those in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days. Covering the vial with parafilm and piercing a few small holes can control the evaporation rate.[8]
-
Slow Cooling: Create a saturated solution at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. The cooling rate can be slowed by placing the flask in a large bath or a dewar.[8]
-
Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but which is miscible with the solvent of the solution (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Solvent Diffusion (Layering): Carefully layer a solvent in which the compound is soluble with an anti-solvent. Crystals may form at the interface between the two solvents.
-
Caption: Data Collection Workflow
Step 4: Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
Detailed Protocol:
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule.
-
Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares minimization process to improve the agreement between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit, and residual electron density maps.
Data Interpretation and Comparative Validation
The final output of a successful crystallographic analysis is a set of atomic coordinates that define the three-dimensional structure of the molecule in the crystal lattice. Key parameters to analyze include:
-
Bond Lengths and Angles: These should be compared to standard values for similar chemical bonds to ensure the structural model is chemically reasonable.
-
Torsion Angles: These describe the conformation of the molecule.
-
Intermolecular Interactions: The refined structure will reveal the precise nature of hydrogen bonds, halogen bonds, and other non-covalent interactions that govern the crystal packing.
Once the crystal structure of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone is determined, it can be compared with the predicted features based on the analysis of related compounds. This comparison will provide valuable insights into the effects of the bromo and chloro substituents on the solid-state structure.
Conclusion
While the crystal structure of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone has not yet been reported in the public domain, a comprehensive analysis of related indole derivatives allows for informed predictions of its key structural features. The dominant intermolecular interaction is expected to be an N-H⋯O hydrogen bond, with potential contributions from halogen bonding. The detailed experimental workflow provided in this guide offers a robust pathway for researchers to obtain and analyze the single-crystal X-ray diffraction data for this compound. The resulting structural information will be invaluable for a deeper understanding of its chemical properties and for its potential applications in drug development and materials science.
References
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2536-2561. [Link]
-
Wardell, J. L., et al. (2016). Crystal structures of four indole derivatives with a phenyl substituent at the 2-position and a carbonyl group at the 3-position: the C(6) N-H⋯O chain remains the same, but the weak reinforcing inter-actions are different. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 3), 363-369. [Link]
-
Thakral, S., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(3), 2043-2054. [Link]
-
Boyle, P. D. (2024). How to grow crystals for X-ray crystallography. International Union of Crystallography. [Link]
-
Hunter, A. Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. [Link]
-
Gopinath, S., et al. (2015). Crystal structures of three indole derivatives... Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), 1036-1041. [Link]
-
Nath, J., et al. (2016). Synthesis and crystal structure of (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone. Current Chemistry Letters, 5, 47-50. [Link]
-
Inam, M., et al. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5519. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]
- 3. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Crystal structures of four indole derivatives with a phenyl substituent at the 2-position and a carbonyl group at the 3-position: the C(6) N-H⋯O chain remains the same, but the weak reinforcing inter-actions are different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structures of three indole derivatives: 3-ethnyl-2-methyl-1-phenyl-sulfonyl-1H-indole, 4-phenyl-sulfonyl-3H,4H-cyclo-penta-[b]indol-1(2H)-one and 1-{2-[(E)-2-(5-chloro-2-nitro-phen-yl)ethen-yl]-1-phenyl-sulfonyl-1H-indol-3-yl}ethan-1-one chloro-form monosolvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
UV-Vis Absorption Profiling of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone: A Comparative Guide for Structural Elucidation
As a Senior Application Scientist in drug development, I approach the spectroscopic characterization of highly functionalized indoles not merely as a routine measurement, but as a direct probe into the molecule's electronic architecture. 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone (commonly referred to as 3-acetyl-5-bromo-2-chloroindole) is a heavily substituted privileged scaffold. Understanding its UV-Vis absorption profile is critical for assessing compound purity, determining reaction kinetics, and elucidating structural modifications during synthesis.
This guide objectively compares the UV-Vis performance of this target compound against simpler indole alternatives, providing the mechanistic causality behind its unique spectral signature and detailing a self-validating experimental protocol for high-fidelity data acquisition.
Mechanistic Insights: Substituent Effects on the Indole Chromophore
To understand the UV-Vis spectrum of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone, we must deconstruct the optical contributions of its individual structural components. The parent indole ring exhibits characteristic
-
The 3-Acetyl Effect (Extended Conjugation): The introduction of the electron-withdrawing acetyl group at the C3 position creates a strong push-pull electronic system. The carbonyl group extends the
-conjugation of the indole core, significantly lowering the LUMO energy. This results in a pronounced bathochromic (red) shift, pushing the absorption maximum ( ) of 3-acetylindole to approximately 300 nm in polar solvents[2]. -
The Halogen Effect (Auxochromic & Heavy Atom Contributions): The addition of a 5-bromo and 2-chloro atom introduces non-bonding lone pairs (
electrons) that partially conjugate with the indole -system. Furthermore, the "heavy atom effect" of bromine increases spin-orbit coupling. Together, these halogens act as auxochromes, inducing an additional bathochromic shift and a hyperchromic effect (increased molar absorptivity, )[3].
When combined in 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone, these substituents synergistically compress the HOMO-LUMO gap, resulting in a highly stabilized excited state and a unique, red-shifted absorption profile compared to standard indoles[4].
Figure 1: Electronic transition pathway showing substituent-induced bathochromic shifts.
Comparative UV-Vis Data Analysis
To objectively evaluate the target compound, we must benchmark it against its structural precursors. The table below summarizes the quantitative optical properties, demonstrating the additive nature of the substituent effects.
| Compound | Substituents | Primary Electronic Transition | ||
| Indole | None | 270 | 3.74 | |
| 5-Bromoindole | 5-Br | 282 | 3.80 | |
| 3-Acetylindole | 3-Ac | 300 | 4.03 | |
| 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone | 3-Ac, 5-Br, 2-Cl | ~312 | ~4.15 | Extended Conjugation / CT |
*Note: Values for the fully substituted target compound are empirically extrapolated based on established spectroscopic additivity rules for indole derivatives to serve as a comparative baseline.
Experimental Protocol: High-Fidelity UV-Vis Acquisition
A robust analytical method must be a self-validating system. The following step-by-step methodology ensures that the UV-Vis data collected for halogenated 3-acylindoles is free from optical artifacts and solvent interference.
Step 1: Solvent Selection and Preparation
-
Action: Utilize spectroscopic-grade Methanol (MeOH) as the diluent.
-
Causality: Methanol provides a polar protic environment that stabilizes the excited state of the carbonyl group via hydrogen bonding, effectively resolving the
transitions. Crucially, MeOH has a deep UV cutoff (~205 nm), ensuring it does not obscure the high-energy bands of the indole core[1].
Step 2: Concentration Optimization
-
Action: Prepare a primary stock solution at
M, then perform a serial dilution to a working concentration of M. -
Causality: Halogenated indoles exhibit high molar absorptivity (
). Testing at M ensures the maximum absorbance remains between 0.1 and 1.0 AU. This strictly adheres to the linear region of the Beer-Lambert law, preventing detector saturation and photometric non-linearity[2].
Step 3: Matched-Cell Baseline Correction
-
Action: Fill two identical 10 mm path-length quartz cuvettes with pure MeOH. Place them in the reference and sample beams of a double-beam spectrophotometer and run a baseline zero.
-
Causality: Quartz is entirely transparent in the UV region (unlike standard glass or plastic). Using matched cuvettes for the baseline correction physically subtracts the optical scattering of the quartz and the inherent absorbance of the solvent matrix, isolating the pure electronic signal of the analyte.
Step 4: Spectral Scanning Parameters
-
Action: Scan the sample from 190 nm to 400 nm using a scan rate of 1 nm/s and a slit width of 1 nm.
-
Causality: A slow scan rate paired with a narrow slit width ensures sufficient integration time at each wavelength. This maximizes the signal-to-noise ratio and prevents peak broadening, which is absolutely critical for resolving the subtle vibrational fine structures often hidden within the broad
envelope of substituted indoles[1].
References
- Aaron, J.-J., et al. "Electronic Absorption and Fluorescence Spectra of Indole Derivatives." core.ac.uk.
- "UV study of indole and 3-acetylindole in phosphoric and hydrochloric acid solutions." chem-soc.si.
- "Optical properties of 3-substituted indoles." RSC Publishing.
- "Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes." PMC.
Sources
Safety Operating Guide
Personal protective equipment for handling 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone
Executive Summary & Chemical Profile
This guide provides the definitive operational safety framework for handling 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone . As a halogenated indole derivative, this compound presents specific risks associated with dermal absorption and respiratory sensitization that generic safety protocols often overlook.
The presence of both bromine and chlorine atoms on the indole scaffold significantly increases the molecule's lipophilicity compared to the parent indole. This enhances its ability to penetrate the stratum corneum (outer skin layer), making standard "splash protection" insufficient. Furthermore, halogenated organic wastes require strict segregation to prevent the formation of toxic byproducts during incineration.
Chemical Hazard Logic (The "Why")
| Feature | Hazard Implication | Operational Countermeasure |
| Halogenation (Br, Cl) | Increased lipophilicity; potential for rapid dermal absorption. | Double-gloving protocol mandated for solution-phase handling. |
| Indole Core | Potential sensitizer; dust inhalation risk. | Zero-exposure weighing (HEPA enclosure or Fume Hood). |
| Solid State (Powder) | High static potential; dispersion of fine particulates. | Use of anti-static gun and localized exhaust. |
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. PPE must be selected based on the state of matter (Solid Powder vs. Solubilized).
Tier 1: Solid Handling (Weighing & Transfer)
-
Respiratory: N95 (minimum) or P100 particulate respirator if working outside a certified fume hood (strongly discouraged).
-
Eyes: Chemical Safety Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the risk of airborne dust migration.
-
Hands: Single Nitrile Gloves (Minimum thickness: 0.11 mm / 4 mil).
-
Body: Standard cotton lab coat + closed-toe shoes.
Tier 2: Solution Handling (High Risk)
Critical Context: Indoles are often dissolved in organic solvents like Dichloromethane (DCM) or DMSO. The solvent acts as a vehicle, carrying the toxic payload through gloves and skin.
-
Respiratory: Fume hood sash at working height (18 inches).
-
Eyes: Chemical Splash Goggles + Face Shield (if volume > 500 mL).
-
Hands (The "Breakthrough" Rule):
-
If solvent is DMSO/Methanol: Double Nitrile gloves (change every 30 mins).
-
If solvent is DCM/Chloroform:Silver Shield/Laminate gloves (inner) + Nitrile (outer) for dexterity. Standard nitrile degrades in <2 minutes against halogenated solvents.
-
-
Body: Chemical-resistant apron (Tyvek or PVC) over lab coat.
Operational Workflow: Step-by-Step
Phase A: Weighing & Transfer (Static Control)
-
Preparation: Place the balance inside a certified chemical fume hood.
-
Static Mitigation: Indole powders are static-prone. Use an ionizing anti-static gun on the weighing boat and spatula before contact.
-
Transfer: Use a disposable anti-static weighing funnel. Do not pour from the source bottle; use a micro-spatula to prevent "dust clouds."
-
Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) to capture settled dust. Dispose of the Kimwipe as solid hazardous waste .
Phase B: Solubilization & Reaction
-
Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization.
-
Venting: If the reaction generates heat or gas, ensure the vessel is vented to a scrubber or the hood exhaust.
-
Labeling: All reaction flasks must be labeled "Halogenated Organic - Toxic" immediately.
Visualization: Operational Decision Tree
Figure 1: PPE Selection Logic based on physical state and solvent vehicle. Note the critical distinction for halogenated solvents.
Waste Management & Disposal
Crucial Compliance Warning: This compound contains halogens (Br, Cl).[1] It cannot be disposed of in standard organic waste streams in many jurisdictions. Mixing halogenated waste with non-halogenated waste often incurs significant disposal penalties or safety hazards during incineration (formation of acid gases like HBr/HCl).
Disposal Protocol
-
Segregation:
-
Stream A: Liquid Halogenated Waste (Solution).
-
Stream B: Solid Hazardous Waste (Contaminated gloves, weighing boats, Kimwipes).
-
-
Labeling:
-
Container must be tagged: "HALOGENATED ORGANIC WASTE" .[1]
-
List components explicitly: "1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone, Dichloromethane."
-
-
Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans if the solution is acidic or if the indole degrades to release halide ions (corrosion risk).
Emergency Spill Response
-
Dry Spill (Powder): Do not sweep (creates dust). Cover with wet paper towels (dampened with water) to suppress dust, then wipe up.
-
Wet Spill (Solution): Cover with vermiculite or sand. Do not use paper towels if the solvent is an oxidizer or if the spill is large (flammability risk).
Visualization: Waste Stream Logic
Figure 2: Waste segregation logic ensuring compliance with environmental regulations regarding halogenated organics.
References
-
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Chapter 6: Working with Chemicals. [Link]
-
Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134). [Link]
-
PubChem. Compound Summary: Halogenated Indoles (General Hazard Class). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
